2-NP-AOZ
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXOGZWSSNLON-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19687-73-1 | |
| Record name | 2-Oxazolidone, 3-((o-nitrophenyl)methyleneamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019687731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-NP-AOZ: Structure, Properties, and Analytical Significance
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a comprehensive overview of 2-NP-AOZ. It is crucial to note that this compound (3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone) is not a therapeutic agent or a drug candidate. Instead, it is a derivatized metabolite of the nitrofuran antibiotic, furazolidone.[1][2] Its primary application is as a reference standard for the analytical detection of furazolidone residues in food products of animal origin.[3][4] The information on biological activity and signaling pathways provided herein is based on the parent compound, furazolidone, and the broader class of oxazolidinone antibiotics to which the core metabolite structure belongs, in order to provide a relevant context for drug development professionals.
Chemical Structure and Properties of this compound
This compound is formed from the tissue-bound metabolite of furazolidone, 3-amino-2-oxazolidinone (AOZ), through acid hydrolysis and subsequent derivatization with o-nitrobenzaldehyde.[1] This process creates a stable, detectable molecule for analytical assays.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone[1] |
| Alternate Names | 3-(2-Nitrobenzylidenamino)-2-oxazolidinone[4], NPAOZ[1] |
| CAS Number | 19687-73-1[1][3][4][5] |
| Molecular Formula | C10H9N3O4[1][3][4] |
| Molecular Weight | 235.20 g/mol [2][4] |
| SMILES | O=C1OCCN1/N=C/C2=C(--INVALID-LINK--=O)C=CC=C2[1] |
| InChI Key | OHYXOGZWSSNLON-YRNVUSSQSA-N[1] |
Physicochemical Properties
| Property | Value |
| Physical State | Solid[1] |
| Solubility | Slightly soluble in Chloroform and Methanol[1][3] |
| Storage Temperature | -20°C[1][3] |
| Purity | ≥95%[1] |
Hypothetical Biological Activity and Mechanism of Action
While this compound itself is not biologically active, its core structure is derived from furazolidone, a nitrofuran antibiotic, and contains an oxazolidinone ring, a class of potent synthetic antibiotics. The mechanism of action of oxazolidinones is well-established.
Oxazolidinones inhibit bacterial protein synthesis by binding to the P site of the 50S ribosomal subunit.[6] This action interferes with the formation of the initiation complex, a crucial step in protein synthesis.[7] Specifically, they are thought to inhibit the formation of the first peptide bond by preventing the proper positioning of the initiator fMet-tRNA.[7] This unique mechanism of action means there is generally no cross-resistance with other classes of protein synthesis inhibitors.[6]
Postulated Signaling Pathway for Oxazolidinone Antibiotics
Caption: Postulated signaling pathway of oxazolidinone antibiotics.
Experimental Protocols
As this compound is an analytical standard, the most relevant experimental protocol is its use in the detection of the furazolidone metabolite, AOZ, in biological samples.
Protocol for Detection of AOZ in Animal Tissue via Derivatization to this compound and LC-MS/MS Analysis
Objective: To determine the concentration of the tissue-bound furazolidone metabolite, AOZ, in a sample (e.g., fish, pork) by converting it to this compound for detection.
Methodology:
-
Sample Homogenization:
-
Weigh 1-2 g of the tissue sample into a centrifuge tube.
-
Add an appropriate volume of water and homogenize the tissue using a mechanical homogenizer.
-
-
Acid Hydrolysis:
-
To the homogenized sample, add a sufficient volume of 0.1 M HCl to release the protein-bound AOZ.
-
Incubate the mixture at 37°C for 16 hours (overnight) with gentle shaking. This step breaks the protein-AOZ bonds.
-
-
Derivatization:
-
After hydrolysis, add a solution of 2-nitrobenzaldehyde (o-NBA) in a suitable solvent (e.g., DMSO). The concentration is typically around 50 mM.
-
Adjust the pH to neutral (around 7.4) using a buffer (e.g., 0.1 M K2HPO4) and NaOH.
-
Incubate the mixture at 50°C for 2 hours. During this step, the free AOZ reacts with o-NBA to form this compound.
-
-
Liquid-Liquid Extraction:
-
Cool the sample to room temperature.
-
Add an organic solvent immiscible with water, such as ethyl acetate, to extract the newly formed this compound.
-
Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (containing this compound) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small, precise volume of the mobile phase used for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the analyte using a suitable C18 column with a gradient elution program.
-
Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Prepare a calibration curve using certified this compound reference standards to quantify the amount in the original sample.
-
Experimental Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS 19687-73-1 | LGC Standards [lgcstandards.com]
- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Analytical Pathway of 2-NP-AOZ: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the synthesis pathway for 2-nitro-p-anisole-azo-oxazolidinone (2-NP-AOZ), a critical derivative for the detection of the banned nitrofuran antibiotic, furazolidone, in food products. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key processes.
It is crucial to understand that this compound is not synthesized directly from furazolidone in a conventional chemical reaction. Instead, it is the end product of a multi-stage analytical process that begins with the in vivo metabolism of furazolidone. This guide will detail the transformation of furazolidone into its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), and the subsequent laboratory procedures to derivatize AOZ into this compound for analytical detection.
The Transformation Pathway: From Furazolidone to this compound
The journey from furazolidone to the detectable this compound involves a biological metabolism step followed by a chemical derivatization process. Furazolidone, when administered to animals, is rapidly metabolized to 3-amino-2-oxazolidinone (AOZ).[1][2][3] This metabolite can bind to tissue proteins, making it a stable marker for furazolidone use.[2]
For analytical purposes, the tissue-bound AOZ is released through acid hydrolysis and then derivatized with o-nitrobenzaldehyde (o-NBA) to form this compound.[4] This derivative is more amenable to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The following diagram illustrates the overall pathway:
Experimental Protocols
The following sections provide a detailed methodology for the extraction, hydrolysis, and derivatization of AOZ from tissue samples to synthesize this compound.
Extraction and Hydrolysis of Tissue-Bound AOZ
This procedure releases AOZ from tissue proteins.
Materials:
-
Homogenized tissue sample
-
Hydrochloric acid (HCl), 1 M
-
Distilled/deionized water
Protocol:
-
Weigh 1.0 g (± 0.05 g) of a homogenized tissue sample into a 50-mL conical tube.[5]
-
Add 3.5 mL of distilled/deionized water.[5]
-
Add 0.5 mL of 1 M HCl.[5]
-
Vortex the sample for 30 seconds to ensure the entire sample is immersed in the liquid.[5]
-
Incubate the sample at 60°C for 3 hours. Vortex the sample for 30 seconds every hour during incubation.[5] Alternatively, for a gentler hydrolysis, incubate at 37°C overnight (approximately 16 hours).
Derivatization of AOZ to this compound
This step chemically converts the released AOZ into the detectable this compound.
Materials:
-
Hydrolyzed sample from the previous step
-
2-Nitrobenzaldehyde (o-NBA), 50 mM solution
-
Sodium hydroxide (NaOH), 2 M
-
Phosphate buffer, 0.5 M
-
Ethyl acetate
-
n-Hexane
Protocol:
-
To the hydrolyzed sample, add 20 μL of 50 mM 2-Nitrobenzaldehyde solution.[5]
-
Vortex the sample for 1 minute.[5]
-
Cool the solution to room temperature.
-
Adjust the pH of the solution to between 6.3 and 7 by adding 500 μl of 2 M NaOH and 1 ml of 0.5 M phosphate buffer.
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate, vortexing vigorously, and separating the layers. Repeat the extraction.
-
Combine the ethyl acetate layers and evaporate the solvent to dryness under a stream of nitrogen.
-
Dissolve the dried residue in 1 mL of n-hexane.[5]
-
Add 1 mL of a suitable sample extraction buffer and vortex for 2 minutes.[5]
-
Centrifuge the sample at 4,000 x g for 10 minutes at room temperature.[5]
-
The lower aqueous layer containing this compound is now ready for analysis.
The following diagram outlines the experimental workflow:
Quantitative Data
The quantitative data available in the literature primarily focuses on the analytical performance of methods for detecting this compound, rather than the synthetic yield of the derivatization reaction itself. The following tables summarize key performance metrics from various studies.
Table 1: Method Recoveries for Furazolidone and AOZ Analysis
| Analyte | Spiking Level (ng g⁻¹) | Recovery Rate (%) | Reference |
| Furazolidone | 2.0 | 87.7 - 98.3 | [1] |
| Furazolidone | 5.0 | 87.7 - 98.3 | [1] |
| AOZ | 0.4 | 95.6 - 102.8 | [1] |
| AOZ | 0.8 | 95.6 - 102.8 | [1] |
Table 2: Limits of Detection (LOD) for Furazolidone and AOZ
| Analyte | Limit of Detection (ng g⁻¹) | Reference |
| Furazolidone | 0.4 | [1] |
| AOZ | 0.05 | [1] |
Table 3: Intra- and Inter-assay Precision for AOZ Detection
| Parameter | Fortification Level (µg kg⁻¹) | Relative Standard Deviation (%) | Reference |
| Intra-assay | 0.7 | 18.8 | [2] |
| Inter-assay | 0.7 | 38.2 | [2] |
Conclusion
The synthesis of this compound from furazolidone is a critical analytical pathway for monitoring the illegal use of this antibiotic in food production. The process involves the metabolic conversion of furazolidone to AOZ in vivo, followed by a robust laboratory procedure involving acid hydrolysis and derivatization. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and scientists in the field of food safety and drug analysis. Adherence to these methodologies is essential for accurate and reliable detection of furazolidone residues.
References
- 1. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. algimed.com [algimed.com]
The In Vivo Metabolic Fate of 2-Nitroanisole: A Technical Guide
Disclaimer: The compound "2-NP-AOZ" (3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone) is a laboratory-generated derivative of 3-amino-2-oxazolidinone (AOZ), a primary metabolite of the nitrofuran antibiotic furazolidone.[1][2][3][4] Its formation is an in vitro analytical procedure involving acid hydrolysis of tissue-bound AOZ and subsequent derivatization with o-nitrobenzaldehyde to enable detection and quantification, particularly in food safety testing.[1][5] This guide, therefore, addresses the likely subject of interest for researchers in drug metabolism: the in vivo formation of analogous chemical structures, specifically the metabolic pathways of 2-nitroanisole (2-NA), a compound that undergoes extensive in vivo transformation to various metabolites, including aminophenol derivatives.
2-Nitroanisole is a significant industrial chemical and a known rodent carcinogen, making the study of its metabolic activation and detoxification crucial for human health risk assessment.[6] This document provides a detailed overview of the enzymatic pathways involved in the in vivo metabolism of 2-nitroanisole, supported by quantitative data, experimental methodologies, and pathway visualizations.
Overview of 2-Nitroanisole Metabolism
The in vivo metabolism of 2-nitroanisole is a complex process involving multiple enzymatic systems, primarily the cytochrome P450 (CYP) family of enzymes. The metabolic pathways can be broadly categorized into two main types:
-
Oxidative Pathways (Detoxification): These reactions primarily involve O-demethylation and ring hydroxylation, leading to the formation of more water-soluble compounds that can be readily excreted.
-
Reductive Pathways (Bioactivation): This involves the reduction of the nitro group, which can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA, a critical step in chemical carcinogenesis.
Key Metabolic Pathways and Enzymes
The liver is the primary site for the metabolism of 2-nitroanisole. Both microsomal and cytosolic enzymes play a role in its transformation.
Oxidative Metabolism
The predominant metabolic route for 2-nitroanisole in rats is oxidative, with the major pathway being the formation of 2-nitrophenol, which is then conjugated with sulfate and glucuronic acid for excretion in the urine.[7][8]
-
O-Demethylation: The initial and primary oxidative step is the O-demethylation of 2-nitroanisole to 2-nitrophenol. This reaction is catalyzed by several cytochrome P450 enzymes.
-
Ring Hydroxylation: 2-Nitrophenol can be further oxidized through ring hydroxylation to form dihydroxynitrobenzene derivatives, such as 2,5-dihydroxynitrobenzene (2,5-DNB) and 2,6-dihydroxynitrobenzene.[6][9]
Enzymes Involved: Studies using human and rat liver microsomes have identified several CYP enzymes responsible for the oxidation of 2-nitroanisole.
-
In humans, CYP2E1 is the major enzyme involved in the oxidation of 2-nitroanisole, with contributions from CYP1A1 and CYP2B6 .[6]
-
In rats, CYP2E1 and CYP3A are the primary enzymes responsible for 2-nitrophenol oxidation, with minor roles for CYP2D and CYP2C .[9]
Reductive Metabolism
While oxidative pathways are generally considered detoxification routes, the reductive metabolism of the nitro group of 2-nitroanisole is associated with its toxic and carcinogenic effects.
-
Nitroreduction: The nitro group of 2-nitroanisole can be reduced to a nitroso group, then to a hydroxylamine (N-(2-methoxyphenyl)hydroxylamine), and finally to an amino group (o-anisidine).
-
Formation of Reactive Intermediates: The N-hydroxylamine metabolite, N-(2-methoxyphenyl)hydroxylamine, is a key reactive intermediate. It can be further metabolized or spontaneously decompose to a nitrenium/carbenium ion, which is capable of forming DNA adducts.[10]
Enzymes Involved:
-
Human hepatic cytosol can activate 2-nitroanisole via nitroreduction to form N-(2-methoxyphenyl)hydroxylamine-derived DNA adducts.[11]
-
N-(2-methoxyphenyl)hydroxylamine itself is a substrate for further metabolism by CYP enzymes. In human liver microsomes, CYP3A4, CYP2E1, and CYP2C are primarily responsible for its reduction back to o-anisidine, while CYP2D6 and CYP2A6 play minor roles.[12]
Quantitative Data on 2-Nitroanisole Metabolism
The following table summarizes key quantitative data from studies on 2-nitroanisole metabolism.
| Parameter | Species | Enzyme/System | Value | Reference |
| Metabolite Distribution in Urine (Oral Dose) | Rat | In vivo | 2-Nitrophenol: 5-8%2-Nitrophenyl sulfate: 64-68%2-Nitrophenyl glucuronide: 13-15% | [8] |
| Kinetic Parameter (Km) | Rat | CYP2E1 | 0.35 mM (for 2-nitrophenol oxidation) | [9] |
Experimental Protocols
The investigation of 2-nitroanisole metabolism relies on a variety of in vitro and in vivo experimental techniques.
In Vitro Metabolism Assays
-
Microsomal Incubations:
-
Preparation of Microsomes: Liver microsomes are prepared from homogenized liver tissue by differential centrifugation.
-
Incubation Mixture: A typical incubation mixture contains liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), a buffer (e.g., potassium phosphate buffer, pH 7.4), and the substrate (2-nitroanisole).
-
Reaction: The reaction is initiated by adding the substrate and incubated at 37°C.
-
Termination and Extraction: The reaction is stopped by adding a solvent like acetonitrile or by cooling. The metabolites are then extracted from the mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[9]
-
-
Recombinant Enzyme Assays:
-
Enzyme Source: Commercially available recombinant human CYP enzymes expressed in systems like baculovirus-infected insect cells are used.
-
Assay Conditions: The assay conditions are similar to microsomal incubations, with the recombinant enzyme replacing the liver microsomes. This allows for the identification of specific enzymes responsible for a particular metabolic step.[6]
-
In Vivo Studies
-
Animal Dosing:
-
Radiolabeled ([¹⁴C]) 2-nitroanisole is administered to laboratory animals (e.g., rats) via oral gavage or other routes.[8]
-
Urine, feces, and tissues are collected at various time points.
-
-
Metabolite Analysis:
-
Radioactivity in the collected samples is measured to determine the extent of absorption and excretion.
-
Metabolites in urine and tissue extracts are profiled and identified using techniques like HPLC coupled with radiometric detection and mass spectrometry.[8]
-
DNA Adduct Analysis
-
³²P-Postlabeling Assay:
-
DNA is isolated from tissues of animals treated with 2-nitroanisole or from in vitro incubations.
-
The DNA is enzymatically digested to deoxynucleoside 3'-monophosphates.
-
The adducted nucleotides are enriched and then labeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
The labeled adducts are separated by thin-layer chromatography and detected by autoradiography.
-
Visualization of Metabolic Pathways
The following diagrams illustrate the key metabolic pathways of 2-nitroanisole.
Figure 1: Oxidative metabolism of 2-nitroanisole.
Figure 2: Reductive bioactivation pathway of 2-nitroanisole.
Conclusion
The in vivo formation of metabolites from 2-nitroanisole is a multifaceted process governed by a range of enzymes, primarily from the cytochrome P450 superfamily. While oxidative pathways lead to detoxification and elimination, the reductive pathway is of significant toxicological concern due to the formation of a reactive hydroxylamine intermediate that can lead to genotoxicity. A thorough understanding of these metabolic pathways, the enzymes involved, and the factors that can influence their activity is essential for assessing the carcinogenic risk of 2-nitroanisole to humans and for the development of safer industrial chemicals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. Enzymes involved in the metabolism of the carcinogen 2-nitroanisole: evidence for its oxidative detoxication by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Rat cytochromes P450 oxidize 2-nitrophenol, a human metabolite of carcinogenic 2-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Toxicological Profile of Furazolidone and its Metabolite 3-Amino-2-Oxazolidinone (AOZ)
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth toxicological profile of the nitrofuran antibiotic, furazolidone, and its principal tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). It is crucial to note that the compound "2-NP-AOZ" is an analytical derivative of AOZ, synthesized for detection purposes, and is not the subject of direct toxicological study. The toxicological concerns lie with the parent compound, furazolidone, and its metabolite, AOZ. Furazolidone is recognized as a genotoxic carcinogen, exhibiting mutagenic and cytotoxic properties. Its toxicity is mediated through the generation of reactive intermediates that induce DNA damage and apoptosis. AOZ, the primary metabolite, is also genotoxic and is implicated in the overall carcinogenic risk of furazolidone. This guide summarizes the available quantitative toxicological data, details the experimental protocols for key assays, and visualizes the known signaling pathways involved in furazolidone's toxicity.
Introduction
Furazolidone is a synthetic nitrofuran derivative with broad-spectrum antimicrobial activity.[1] Historically used in human and veterinary medicine, its use in food-producing animals has been banned in many countries due to concerns about its carcinogenicity and the persistence of its metabolites in edible tissues.[2] The primary metabolite, 3-amino-2-oxazolidinone (AOZ), forms tissue-bound residues that are used as a marker for the illegal use of furazolidone.[3] Understanding the toxicological profiles of both furazolidone and AOZ is essential for risk assessment and the development of safer alternatives.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of furazolidone and AOZ. It is important to note that comprehensive quantitative toxicity data for AOZ is limited.[3]
Table 1: In Vivo Toxicity Data for Furazolidone
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Oral | LD50 | 2336 mg/kg | [4] |
Table 2: In Vitro Genotoxicity Data for Furazolidone and AOZ
| Compound | Test System | Endpoint | Effective Concentration | Reference |
| Furazolidone | Human Lymphocytes | Micronucleus Induction | 0.1 µM - 10.0 µM | [5] |
| AOZ | Human Lymphocytes | Micronucleus Induction | 0.01 µM | [5] |
| Furazolidone | Escherichia coli (lacI gene) | Mutation Frequency | 10 µM (induced a 30-fold increase over spontaneous frequency) | [3] |
Table 3: In Vitro Cytotoxicity Data for Furazolidone
| Cell Line | Assay | Parameter | Value | Reference |
| Acute Myeloid Leukemia (AML) cells | MTS Assay | IC50 (72h) | Submicromolar concentrations | [6] |
Toxicological Endpoints
Genotoxicity and Mutagenicity
Furazolidone is a well-established genotoxic agent.[7] It induces DNA damage and mutations in various organisms, including bacteria, fungi, and insects.[8] In vitro studies have demonstrated its ability to cause mutations in bacteria and unscheduled DNA synthesis in mammalian cells.[8] The mutagenic specificity of furazolidone in Escherichia coli involves the induction of both G:C and A:T base pair substitutions, including transversions and transitions, as well as frameshift mutations.[3]
The metabolite AOZ is also genotoxic.[3] It has been found to be mutagenic in bacteria, with and without metabolic activation, and causes chromosomal damage in human peripheral lymphocytes in vitro.[3] A micronucleus test in mice administered AOZ showed a clear dose-response relationship, indicating its potential for inducing chromosomal damage in vivo.[3]
Carcinogenicity
Based on its genotoxic properties and evidence of increased tumor incidence in animal studies, furazolidone is classified as a genotoxic carcinogen.[7] While the carcinogenicity of AOZ has not been directly assessed in long-term studies, its genotoxic nature suggests it likely contributes to the carcinogenic potential of the parent compound.[3]
Cytotoxicity and Apoptosis
Furazolidone exhibits cytotoxic effects in various cell lines.[6][9] Studies in human hepatoma (HepG2) cells have shown that furazolidone induces apoptosis in a dose-dependent manner.[10] This process is characterized by morphological changes in the nuclei, activation of caspases-9 and -3, and cleavage of poly (ADP-ribose) polymerase (PARP).[10] The cytotoxicity of furazolidone is linked to its metabolism, which can vary between different cell types, leading to different toxic outcomes such as DNA damage or protein binding.[9]
Mechanism of Action and Signaling Pathways
The toxic effects of furazolidone are primarily attributed to the metabolic reduction of its nitro group, which generates reactive intermediates.[11] These intermediates can bind to and damage cellular macromolecules, including DNA, leading to mutations and cell death.[1][11]
Furazolidone-Induced Apoptosis in HepG2 Cells
In human liver cancer cells (HepG2), furazolidone-induced apoptosis is mediated by a signaling pathway involving reactive oxygen species (ROS), the mitochondria, and the PI3K/Akt pathway.[10]
The key steps in this pathway are:
-
Induction of Oxidative Stress: Furazolidone treatment leads to an increase in intracellular ROS levels.[10]
-
Mitochondrial Dysfunction: The elevated ROS disrupts the mitochondrial membrane potential and alters the ratio of Bax/Bcl-2 proteins, favoring apoptosis.[10]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[10]
-
Caspase Activation: Cytochrome c initiates the caspase cascade, leading to the activation of caspase-9 and subsequently caspase-3.[10]
-
Apoptosis Execution: Activated caspase-3 executes the final stages of apoptosis.[10]
-
Inhibition of PI3K/Akt Pathway: Furazolidone also suppresses the pro-survival PI3K/Akt signaling pathway, which further promotes apoptosis.[10]
The following diagram illustrates this signaling pathway:
Caption: Signaling pathway of furazolidone-induced apoptosis in HepG2 cells.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test compound is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.
Methodology:
-
Strain Selection: Select appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) which are sensitive to different types of mutagens.
-
Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction), which contains enzymes that can metabolically activate or deactivate the test compound.
-
Plate Incorporation Assay:
-
A mixture of the tester strain, the test compound at various concentrations, and (if required) the S9 mix is added to molten top agar containing a trace amount of histidine.
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
The following diagram illustrates the workflow for the Ames test:
Caption: Workflow for the Ames Test.
In Vitro Micronucleus Assay
This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in cultured mammalian cells.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.
Methodology:
-
Cell Culture: Human lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) are cultured.
-
Exposure: The cells are treated with the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
-
Scoring: The frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration) is determined by microscopic analysis.
-
Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in micronucleated cells compared to the negative control.
The following diagram illustrates the workflow for the in vitro micronucleus assay:
Caption: Workflow for the In Vitro Micronucleus Assay.
Cytotoxicity Assays (e.g., MTT Assay)
Cytotoxicity assays are used to determine the concentration of a compound that is toxic to cells. The MTT assay is a common colorimetric assay for assessing cell metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Conclusion
The toxicological profile of furazolidone is characterized by its genotoxic and carcinogenic properties, which are mediated through the formation of reactive metabolites that damage DNA. Its primary metabolite, AOZ, also exhibits genotoxicity and contributes to the overall toxicological risk. The signaling pathway involving ROS generation and mitochondrial dysfunction provides insight into the mechanism of furazolidone-induced apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of the toxicity of nitrofuran compounds and the development of safer alternatives. Further research is warranted to fully elucidate the toxicological profile of AOZ and to establish a more comprehensive quantitative understanding of its effects.
References
- 1. Furazolidone | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nvwa.nl [nvwa.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Furazolidone and Nitrofurazone Metabolic Studies in Crucian Carp by Ultra-Performance Liquid Chromatography Tandem Mass… [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Tissue depletion and concentration correlations between edible tissues and biological fluids of 3-amino-2-oxazolidinone in pigs fed with a furazolidone-medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinol - Wikipedia [en.wikipedia.org]
- 9. AS-IV Attenuates Oxidative Stress-Induced Apoptosis in Zebrafish via Modulation of the AKT/NRF2/HO-1/Caspase-3 Signaling Axis [mdpi.com]
- 10. Cancer and ivermectin: What people with cancer need to know | Macmillan Cancer Support [macmillan.org.uk]
- 11. researchgate.net [researchgate.net]
The Metabolic Journey of Furazolidone: A Technical Guide to the Formation of 2-NP-AOZ
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic fate of the nitrofuran antibiotic, furazolidone, with a specific focus on its conversion to the marker residue, 3-(2-nitrobenzylideneamino)-2-oxazolidinone (2-NP-AOZ). Understanding this pathway is critical for drug safety assessment, residue monitoring in food-producing animals, and the development of analytical methods. Furazolidone is extensively metabolized in vivo, and the parent compound is rarely detected in tissues shortly after administration[1][2]. Instead, its metabolites, particularly the tissue-bound 3-amino-2-oxazolidinone (AOZ), serve as crucial indicators of its use[3][4]. The derivatization of AOZ to this compound is a key step in many analytical protocols to ensure sensitive and specific detection[5][6].
The Core Metabolic Pathway: From Furazolidone to AOZ
The primary metabolic transformation of furazolidone involves the reduction of its 5-nitro group[7][8][9]. This process is initiated by nitroreductases and can lead to the formation of reactive intermediates. A key step in the major metabolic cascade is the cleavage of the furfurylidene imine bond, which releases the stable metabolite, 3-amino-2-oxazolidinone (AOZ)[9][10]. This metabolite can then bind to tissue proteins, forming what are known as bound residues[10][11]. The formation of these bound residues is a significant aspect of furazolidone's toxicology and the basis for its long-term detection in animal tissues[10][11].
While AOZ is a major and stable metabolite, other metabolic pathways exist. For instance, an open-chain cyano derivative, 3-(4-cyano-2-oxobutylideneamino)-2-oxazolidinone, has been identified as a significant metabolite in several studies[7][8][12]. Additionally, other minor metabolites have been reported, highlighting the complexity of furazolidone's biotransformation[13][14]. The cytotoxicity of furazolidone is believed to be exerted through various mechanisms related to its different metabolic pathways[15][16][17].
dot
References
- 1. tandfonline.com [tandfonline.com]
- 2. Furazolidone disposition after intravascular and oral dosing in the channel catfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Veterinární medicína: Production and characterisation of monoclonal antibodies for the detection of AOZ, a tissue bound metabolite of furazolidone [vetmed.agriculturejournals.cz]
- 7. Quantitative studies of the metabolism of furazolidone by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive metabolism of furazolidone by Escherichia coli and rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Fate and microbiological effects of furazolidone in a marine aquaculture sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the carcinogenic effects of furazolidone and its metabolites in two fish species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism in vivo of furazolidone: evidence for formation of an open-chain carboxylic acid and alpha-ketoglutaric acid from the nitrofuran in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of furazolidone: alternative pathways and modes of toxicity in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Emergence of 2-NP-AOZ: A Critical Marker in Food Safety Monitoring
An In-depth Technical Guide on the Discovery, History, and Application of 3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone (2-NP-AOZ)
For decades, nitrofuran antibiotics, such as furazolidone, were widely used in veterinary medicine to treat and prevent infectious diseases in food-producing animals. However, concerns over their potential carcinogenic and mutagenic effects on human health led to a global ban on their use in animal agriculture. This prohibition necessitated the development of robust analytical methods to monitor for their illegal use and ensure the safety of the food supply. The discovery and application of this compound as a specific marker for the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), has been a pivotal advancement in this endeavor.[1][2]
Furazolidone is rapidly metabolized in animals, and its parent form is often undetectable shortly after administration. However, a significant portion of its metabolite, AOZ, becomes covalently bound to tissue proteins, making it a stable and long-term marker of furazolidone exposure.[2] To facilitate its detection, particularly in immunoassays and chromatographic techniques, AOZ is derivatized with o-nitrobenzaldehyde (o-NBA) to form the more stable and readily detectable this compound.[3] This derivatization step is a cornerstone of modern analytical strategies for monitoring furazolidone abuse.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of analytical methods for the detection of this compound, reflecting the sensitivity and reliability of these techniques in various food matrices.
Table 1: Immunoassay Performance for this compound Detection
| Assay Type | Antibody Target | IC50 (ng/mL) | Limit of Detection (LOD) (µg/kg) | Recovery Rate (%) | Sample Matrix | Reference |
| ic-ELISA | Monoclonal anti-2-NP-AMOZ | 0.049 | - | - | - | [4] |
| ic-ELISA | Monoclonal anti-2-NPAOZ | 0.2 | - | 86.2 - 118.5 | Catfish | [5] |
| ELISA | Polyclonal antiserum | - | 0.1 | - | Prawns | [6] |
| FLISA | Monoclonal antibody | 0.09 (µg/L) | - | 81.1 - 105.3 | - | [1] |
| ic-ELISA | Monoclonal antibody | 0.11 (µg/L) | - | 81.1 - 105.3 | - | [1] |
Table 2: Detection Capabilities in Various Food Matrices
| Analytical Method | Detection Capability (CCβ) (µg/kg) | Sample Matrix | Reference |
| ELISA | 0.3 - 0.6 | Eggs | [5] |
| ELISA | < 0.4 - 0.7 | Prawns | [6] |
Key Experimental Protocols
The successful detection of this compound relies on meticulous sample preparation and analytical procedures. The following are detailed methodologies for the key experiments involved.
Protocol 1: Tissue Sample Preparation and Derivatization to this compound
This protocol outlines the extraction of the tissue-bound AOZ metabolite and its subsequent derivatization to this compound.
Materials:
-
Animal tissue (e.g., muscle, liver, egg)
-
0.1 M Hydrochloric acid (HCl)
-
o-nitrobenzaldehyde (o-NBA) solution (typically 50 mM in DMSO or ethanol)
-
Ethyl acetate
-
Hexane
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Incubator or water bath
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize a known weight of the tissue sample.
-
Acid Hydrolysis: Add 0.1 M HCl to the homogenized tissue. This step is crucial for releasing the protein-bound AOZ. Incubate the mixture, for example, overnight at 37°C.[7]
-
Derivatization: Add the o-nitrobenzaldehyde solution to the hydrolysate. The o-NBA reacts with the primary amine group of the liberated AOZ. Incubate the reaction mixture, for instance, at 50°C for a specified time.
-
Extraction: After derivatization, adjust the pH of the solution to neutral or slightly basic. Extract the this compound from the aqueous phase using ethyl acetate.[6]
-
Washing: Wash the ethyl acetate extract with hexane to remove lipids and other nonpolar interferences.[6]
-
Evaporation: Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable buffer (e.g., PBS) for analysis by immunoassay or an appropriate solvent for chromatographic analysis.
Protocol 2: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)
This protocol describes a common immunoassay format for the quantitative detection of this compound.
Materials:
-
Microtiter plate coated with a coating antigen (e.g., a protein conjugate of an AOZ derivative)
-
This compound standards and prepared sample extracts
-
Primary antibody specific for this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen and incubate. Wash the plate to remove unbound antigen.
-
Competition: Add the this compound standards or sample extracts to the wells, followed by the addition of the primary antibody. Incubate to allow competition between the free this compound (in the sample/standard) and the coated antigen for binding to the primary antibody.
-
Washing: Wash the plate to remove unbound antibodies and this compound.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to the wells and incubate. This antibody will bind to the primary antibody that is bound to the coating antigen on the plate.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to the wells. The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Stop the color development by adding a stop solution.
-
Measurement: Read the absorbance of each well using a plate reader at the appropriate wavelength. The color intensity is inversely proportional to the concentration of this compound in the sample.
Visualizations
The following diagrams illustrate the key processes in the formation and detection of this compound.
Caption: Formation of this compound from Furazolidone for analysis.
Caption: Workflow of an indirect competitive ELISA for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-NP-AOZ: The Analytical Marker for Furazolidone Residue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-NP-AOZ, a critical analytical standard for the detection of the banned nitrofuran antibiotic, furazolidone. Furazolidone, once used in veterinary medicine, is prohibited in food-producing animals in many jurisdictions due to concerns over its carcinogenicity. Consequently, sensitive methods are required to monitor for its illegal use. This document details the properties of this compound, its formation, and the established analytical methodologies for its detection and quantification.
Introduction to this compound
This compound, with the formal name 3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone, is a derivatized metabolite of furazolidone.[1] The parent drug, furazolidone, is rapidly metabolized in animals, and its residues become covalently bound to tissue macromolecules. The tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), is stable and persistent.[2][3] For analytical purposes, AOZ is released from the tissue matrix by acid hydrolysis and then derivatized with o-nitrobenzaldehyde (o-NBA). This reaction forms the stable, chromophoric derivative this compound, which is then extracted and analyzed.[1][4] Therefore, the detection of this compound serves as a reliable indicator of the illegal use of furazolidone.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the preparation of standards and the development of analytical methods.
| Property | Value | Reference |
| CAS Number | 19687-73-1 | [1][2][4][5][6] |
| Molecular Formula | C₁₀H₉N₃O₄ | [1][2][4][6] |
| Molecular Weight | 235.20 g/mol | [2][4][5][6][7] |
| Synonyms | NPAOZ, 3-(2-Nitrobenzylidenamino)-2-oxazolidinone | [1][2][6] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1][5] |
| Storage Temperature | -20°C | [4][5] |
Biological Significance and Signaling Pathways
It is critical to understand that this compound is a synthetic derivative created for analytical purposes and is not a biologically active metabolite in the conventional sense. Its formation occurs ex vivo during the sample preparation process. As such, this compound is not involved in endogenous biological or cellular signaling pathways. The toxicological concerns are associated with the parent compound, furazolidone, and its tissue-bound metabolite, AOZ. The analysis of this compound is a tool to assess exposure to these compounds.
Experimental Protocols
The detection of this compound is primarily achieved through two major analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
General Sample Preparation and Derivatization Workflow
The initial steps of sample preparation are common for both LC-MS/MS and ELISA and are crucial for the reliable detection of this compound. The following diagram illustrates the general workflow.
LC-MS/MS Detection Protocol
LC-MS/MS is the confirmatory method for the quantification of this compound, offering high sensitivity and specificity. The following table summarizes a typical protocol for the analysis of this compound in animal tissues.
| Step | Description |
| Sample Preparation | Homogenize 1g of tissue with water and 1 M HCl.[8] |
| Internal Standard | Add an appropriate internal standard, such as this compound-d4.[7] |
| Derivatization | Add 100 µL of 10 mM 2-Nitrobenzaldehyde solution and incubate at 37°C overnight.[8] |
| Extraction | Neutralize the sample, then perform a liquid-liquid extraction with ethyl acetate.[2][4] |
| Clean-up | The ethyl acetate layer is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[2] |
| LC Conditions | A C18 column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol. |
| MS/MS Detection | Analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard. |
ELISA Screening Protocol
ELISA provides a high-throughput and cost-effective method for screening a large number of samples for the presence of this compound.
The principle of the competitive ELISA is that free this compound in the sample extract competes with a fixed amount of enzyme-labeled AOZ (AOZ-HRP) for binding to a limited number of specific antibody sites coated on the microtiter plate.[2] The amount of color developed is inversely proportional to the concentration of this compound in the sample.
Summary of a Typical ELISA Protocol:
-
Sample Preparation and Derivatization: Follow the general workflow as described in section 4.1.
-
Assay:
-
Pipette standards and prepared sample extracts into the antibody-coated microtiter wells.[2]
-
Add the AOZ-enzyme conjugate (e.g., AOZ-HRP) to each well.[2]
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) which results in color development.[2]
-
Stop the reaction with an acid solution.[2]
-
Read the absorbance at 450 nm.[2]
-
-
Quantification: The concentration of this compound in the samples is determined by comparing their absorbance with a standard curve.
Data and Validation
Analytical methods for this compound are validated to ensure reliability. Key validation parameters from a study on eggs are summarized below.[7]
| Parameter | Result |
| Linearity | Proved between 0 to 1.5 µg/kg |
| Decision Limit (CCα) | 0.70 µg/kg |
| Detection Capability (CCβ) | 0.77 µg/kg |
| Recovery | 88 - 97.9% |
| Repeatability (CV) | 3 - 4.3% |
These parameters demonstrate the robustness and sensitivity of the LC-MS/MS method for the detection of this compound, meeting the performance criteria required by regulatory bodies.
Conclusion
This compound is an indispensable analytical standard in food safety for monitoring the illegal use of the nitrofuran antibiotic, furazolidone. Its formation through a standardized derivatization process allows for the sensitive and specific detection of the persistent tissue-bound metabolite, AOZ. Both LC-MS/MS and ELISA methods are well-established for the analysis of this compound, providing regulatory laboratories and food safety professionals with reliable tools to protect public health. This guide has provided the core technical information required for the understanding and application of analytical methodologies for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. AOZ FAST ELISA - Biorex Food Diagnostics - BFD Food Safety Innovation [biorexfooddiagnostics.com]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. atzlabs.com [atzlabs.com]
Stability of 2-NP-AOZ in Tissues: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability of analytes in biological matrices is a critical aspect of pharmacokinetics, toxicology, and food safety studies. This guide provides a comprehensive overview of the stability of 3-amino-2-oxazolidinone (AOZ), a key metabolite of the nitrofuran antibiotic furazolidone, in various tissues. The detection of AOZ is often carried out after derivatization to 2-nitro-phenyl-AOZ (2-NP-AOZ), and therefore, the stability of the tissue-bound AOZ and the analytical workflow involving this compound are central to obtaining accurate and reliable data.
Introduction to Furazolidone Metabolism and AOZ as a Marker Residue
Furazolidone, a nitrofuran antibiotic, has been widely used in veterinary medicine. However, due to concerns about its potential carcinogenic and mutagenic effects, its use in food-producing animals has been banned in many countries.[1][2] Following administration, furazolidone is rapidly metabolized in the body.[3] The parent drug itself has a short half-life and is often undetectable in edible tissues shortly after treatment.[3]
Instead, the focus of regulatory monitoring and research has shifted to its tissue-bound metabolites, which are much more stable and persist for a significant duration.[3] The primary and most stable tissue-bound metabolite of furazolidone is 3-amino-2-oxazolidinone (AOZ).[1][2][3][4] The presence of AOZ in animal tissues is considered a definitive indicator of the illegal use of furazolidone.[5][6]
To facilitate the detection of the protein-bound AOZ, a derivatization step is employed to release the metabolite and convert it into a more readily analyzable form. This is typically achieved by acid hydrolysis to release AOZ from protein adducts, followed by derivatization with o-nitrobenzaldehyde to form 2-nitro-phenyl-AOZ (this compound).[1][2][3] Therefore, the stability data in tissues primarily pertains to the AOZ metabolite, while the formation of this compound is a crucial part of the ex vivo analytical workflow.
Quantitative Data on AOZ Stability and Depletion in Tissues
The persistence of AOZ varies across different tissue types. Several studies have quantified the depletion of AOZ in edible tissues of animals, providing valuable data on its stability.
Table 1: Half-life of AOZ in Porcine Tissues
| Tissue | Half-life (days) | Animal Model | Dosing Regimen | Analytical Method |
| Muscle | 15.0 | Pigs | 400 mg/kg furazolidone in feed for 7 days | ic-ELISA |
| Liver | 13.6 | Pigs | 400 mg/kg furazolidone in feed for 7 days | ic-ELISA |
| Kidney | 13.6 | Pigs | 400 mg/kg furazolidone in feed for 7 days | ic-ELISA |
| Plasma | 13.7 | Pigs | 400 mg/kg furazolidone in feed for 7 days | ic-ELISA |
| Urine | 14.7 | Pigs | 400 mg/kg furazolidone in feed for 7 days | ic-ELISA |
| [Source: Tissue depletion and concentration correlations between edible tissues and biological fluids of 3-amino-2-oxazolidinone in pigs fed with a furazolidone-medicated feed.[6]] |
Table 2: Depletion of Tissue-Bound AOZ in Pigs Following Furazolidone Withdrawal
| Time Post-Withdrawal | Muscle (µg/kg) | Liver (µg/kg) | Kidney (µg/kg) |
| Initial Concentration | Not specified | Higher than kidney and muscle | Lower than liver |
| Six Weeks | Depletion Observed | Depletion Observed | Depletion Observed |
| [Source: Depletion of AOZ (tissue-bound furazolidone metabolite) in tissues of pigs fed furazolidone-medicated feed (400 mg kg À1 ) for ten days followed by a six-week drug withdrawal period.[7]] |
Note: The specific concentrations at each time point were illustrated in a figure in the source publication and are described qualitatively here. Studies have consistently shown that with no withdrawal period, AOZ concentrations are highest in the liver, followed by the kidney, and then muscle.[7]
Experimental Protocols for AOZ Determination via this compound Derivatization
The accurate quantification of AOZ in tissues relies on robust and validated analytical methods. The following sections outline the typical experimental procedures.
Sample Preparation and Hydrolysis
-
Tissue Homogenization : A known weight of the tissue sample (e.g., muscle, liver, kidney) is homogenized to ensure uniformity.
-
Acid Hydrolysis : The homogenized tissue is subjected to acid hydrolysis (e.g., with hydrochloric acid) at an elevated temperature. This step is crucial for cleaving the covalent bonds between AOZ and tissue proteins, thereby releasing the metabolite into the solution.
Derivatization to this compound
-
Neutralization : After hydrolysis, the acidic solution is neutralized.
-
Addition of Derivatizing Agent : o-nitrobenzaldehyde is added to the sample. The mixture is then incubated, typically at an elevated temperature, to facilitate the reaction between the released AOZ and o-nitrobenzaldehyde, forming the stable derivative this compound.[1][2]
Extraction of this compound
-
Liquid-Liquid Extraction (LLE) : The this compound derivative is extracted from the aqueous matrix into an organic solvent, such as ethyl acetate.[1][2] This step serves to concentrate the analyte and remove interfering substances.
-
Washing : The organic extract may be washed (e.g., with hexane) to further remove lipids and other non-polar interferents.[1][2]
-
Evaporation and Reconstitution : The organic solvent is evaporated to dryness, and the residue is reconstituted in a suitable solvent compatible with the analytical instrument.
Analytical Detection
Several analytical techniques can be employed for the detection and quantification of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is considered the gold standard for confirmatory analysis due to its high sensitivity and specificity.[8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a widely used screening method that offers high throughput and good sensitivity.[1][2][3] Monoclonal or polyclonal antibodies specific to this compound are utilized in a competitive immunoassay format.[3][4]
Visualizing the Workflow and Metabolic Pathway
Metabolic Pathway of Furazolidone to Tissue-Bound AOZ
Caption: Metabolic conversion of Furazolidone to stable tissue-bound AOZ.
Analytical Workflow for AOZ Detection
Caption: Standard analytical workflow for the determination of AOZ in tissues.
Conclusion
The stability of furazolidone's metabolite, AOZ, in tissues is a critical factor in monitoring the illegal use of this veterinary drug. AOZ forms stable, protein-bound adducts that can persist in edible tissues for several weeks, with the highest concentrations typically found in the liver. The analytical determination of AOZ relies on its release from tissue proteins and subsequent derivatization to this compound, which is then quantified using sensitive techniques like LC-MS/MS or ELISA. The robustness of this analytical workflow is paramount for ensuring food safety and regulatory compliance. This guide provides a foundational understanding of the principles and methodologies involved in assessing the stability of AOZ in tissues through the detection of its this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tissue depletion and concentration correlations between edible tissues and biological fluids of 3-amino-2-oxazolidinone in pigs fed with a furazolidone-medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Quantitative Analysis of 2-NP-AOZ Using a Competitive ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of 2-NP-AOZ, a derivatized metabolite of the furazolidone metabolite 3-amino-2-oxazolidinone (AOZ), using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. Furazolidone is a nitrofuran antibiotic whose use in food-producing animals is banned in many countries due to potential carcinogenic effects.[1][2] Monitoring for its tissue-bound metabolite, AOZ, is crucial for food safety. This protocol details the derivatization of AOZ to this compound, which can then be quantitatively measured.
Principle of the Assay
The assay is a competitive ELISA. The microtiter wells are coated with an antigen. During the assay, the this compound from the sample or standard competes with the antigen coated on the plate for a limited number of specific antibody binding sites. A horseradish peroxidase (HRP) conjugate is also added. The amount of bound HRP conjugate is inversely proportional to the concentration of this compound in the sample. After a washing step, a substrate solution is added, and the color development is stopped with a stop solution. The intensity of the color is measured spectrophotometrically at 450 nm.[3][4]
Mechanism of Action of the Parent Compound: Furazolidone
Furazolidone belongs to the oxazolidinone class of antibiotics. These compounds inhibit bacterial protein synthesis by interfering with the formation of the first peptide bond.[5] They bind to the P-site of the ribosomal peptidyltransferase center, preventing the binding of the initiator fMet-tRNA.[5] This action blocks the initiation of translation, thereby inhibiting bacterial growth.
Caption: Simplified diagram of Furazolidone's mechanism of action.
Experimental Protocols
The following protocols are generalized from commercially available AOZ ELISA kits.[1][3][6] It is essential to refer to the specific kit manual for precise reagent concentrations and incubation times.
Materials Required (Not typically included in the kit)
-
Homogenizer
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator
-
Nitrogen evaporator (optional)
-
Glass tubes
-
Pipettes and pipette tips
-
Deionized water
-
1 M HCl[6]
-
1 M NaOH[6]
-
0.1 M K2HPO4[6]
-
Ethyl acetate
-
n-Hexane
-
2-Nitrobenzaldehyde solution (derivatizing agent)[6]
Sample Preparation and Derivatization
The tissue-bound AOZ metabolite must first be released through acid hydrolysis and then derivatized with 2-nitrobenzaldehyde to form this compound.[7]
-
Homogenization: Weigh 1 g of a homogenized sample (e.g., fish, shrimp, meat, egg) into a centrifuge tube.[1][6]
-
Hydrolysis and Derivatization:
-
Neutralization and Extraction:
-
Solvent Evaporation and Reconstitution:
-
Transfer 2.5 mL of the upper ethyl acetate layer to a new tube.[3]
-
Evaporate to dryness under a stream of nitrogen or air at 50°C.[3]
-
Dissolve the residue in 1 mL of n-hexane.[3]
-
Add 1 mL of the provided sample dilution buffer.[3]
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[3]
-
-
Final Sample: The lower aqueous phase is used for the ELISA.[3][6]
ELISA Procedure
Caption: A typical workflow for the competitive ELISA of this compound.
-
Reagent Preparation: Bring all reagents and micro-well strips to room temperature before use.[6]
-
Standard/Sample Addition: Add 50 µL of each standard and prepared sample into the appropriate wells in duplicate.[4]
-
Competitive Reaction: Add 50 µL of HRP Conjugate and 50 µL of Antibody Working Solution to each well. Mix gently and incubate for 45 minutes at 25°C.[4]
-
Washing: Wash the plate 5 times with wash buffer.[4]
-
Substrate Reaction: Add 50 µL of Substrate A and 50 µL of Substrate B to each well. Incubate for 15 minutes at 25°C in the dark.[4]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm within 10 minutes.
Data Analysis
-
Calculate the Percentage of Absorbance:
-
Calculate the average absorbance value for each standard and sample.
-
The percentage of absorbance is calculated as: (B / B₀) x 100% Where B is the average absorbance of a standard or sample, and B₀ is the average absorbance of the zero standard.[6]
-
-
Standard Curve: Plot the percentage of absorbance (Y-axis) against the concentration of the standards (X-axis) on a semi-logarithmic scale.
-
Determine Sample Concentration: Determine the concentration of this compound in the samples by interpolating their percentage of absorbance from the standard curve.
-
Final Concentration: Multiply the interpolated concentration by the appropriate dilution factor from the sample preparation step to obtain the final concentration in the original sample.[6]
Quantitative Data Summary
The performance characteristics of AOZ ELISA kits can vary between manufacturers and sample matrices. The following tables summarize typical quantitative data.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Detection Limit | 0.05 - 0.1 µg/kg (ppb) | [3][4] |
| Assay Range | 0.05 - 4.05 ppb | [6] |
| IC50 | 0.074 - 0.2 ng/mL | [8] |
| Cross-Reactivity (AOZ) | 100% | [4] |
| Cross-Reactivity (AMOZ, AHD, SEM) | < 0.1% | [4] |
Table 2: Sample Recovery Rates
| Sample Matrix | Typical Recovery Rate | Reference |
| Muscle, Liver, Egg | 80% ± 25% | [4] |
| Honey, Milk | 75% ± 15% | [4] |
| Fish, Shrimp | 86.2% - 118.5% | [8] |
| Egg (Solvent Extraction) | Not specified, but detection capability is 0.3 µg/kg | [9][10] |
Table 3: Detection Capability (CCβ) in Eggs
| Extraction Method | Detection Capability (µg/kg) | Reference |
| Buffer Extraction | 0.6 | [9][11] |
| Solvent Extraction | 0.3 | [9][11] |
| Solid Phase Extraction | 0.3 | [9][11] |
CCβ (Detection capability) is the smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β.
Conclusion
The competitive ELISA kit for this compound provides a sensitive and reliable method for the quantitative analysis of the furazolidone metabolite in various food matrices. The detailed protocol for sample preparation, including hydrolysis and derivatization, is critical for accurate results. The assay's performance, characterized by low detection limits and high specificity, makes it a valuable tool for food safety monitoring and regulatory compliance. An excellent correlation between ELISA and LC-MS/MS results has been demonstrated, validating its use for screening purposes.[10]
References
- 1. algimed.com [algimed.com]
- 2. AOZ FAST ELISA - Biorex Food Diagnostics - BFD Food Safety Innovation [biorexfooddiagnostics.com]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. atzlabs.com [atzlabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Starfos | Validation of a monoclonal antibody-based ELISA for the quantification of the furazolidone metabolite (AOZ) in eggs using various sample preparation [starfos.tacr.cz]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Note: Sample Preparation for the Analysis of 2-NP-AOZ in Fish Tissue
AN-001
Audience: Researchers, scientists, and drug development professionals involved in food safety, veterinary drug residue analysis, and analytical chemistry.
Introduction
Furazolidone is a synthetic nitrofuran antibiotic that has been widely banned for use in food-producing animals due to concerns about its carcinogenic and mutagenic effects on human health[1][2]. Following administration, furazolidone is rapidly metabolized to 3-amino-2-oxazolidinone (AOZ), which covalently binds to tissue proteins[3]. These tissue-bound residues are very stable, making AOZ an ideal marker for detecting the illegal use of furazolidone[4][5].
For analytical purposes, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the direct detection of AOZ is challenging. The standard analytical strategy involves the release of protein-bound AOZ through acid hydrolysis. The released AOZ is then simultaneously derivatized with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, 3-((2-nitrophenyl)methylene)-amino)-2-oxazolidinone (2-NP-AOZ)[6][7][8]. This derivative has improved chromatographic properties and ionization efficiency, making it suitable for sensitive detection by LC-MS/MS[5]. This application note provides a detailed protocol for the sample preparation of fish tissue for the analysis of this compound.
Principle of the Method
The sample preparation workflow involves several key steps. First, the edible fish tissue is homogenized to ensure sample uniformity. A weighed portion of the homogenate then undergoes acid-catalyzed hydrolysis to cleave the covalent bonds between AOZ and tissue proteins. Concurrently, the released AOZ reacts with 2-nitrobenzaldehyde (2-NBA) to form the this compound derivative. After derivatization, the reaction mixture is neutralized, and the this compound is extracted from the aqueous matrix into an organic solvent, typically ethyl acetate, via liquid-liquid extraction (LLE). The organic extract is then evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
Materials and Reagents
-
Standards: 3-amino-2-oxazolidinone (AOZ), this compound, and isotopically labeled internal standards (e.g., AOZ-d4).
-
Solvents: Methanol (HPLC grade), Ethyl Acetate (HPLC grade), n-Hexane (HPLC grade), Dimethyl Sulfoxide (DMSO).
-
Reagents: Hydrochloric Acid (HCl), 2-Nitrobenzaldehyde (2-NBA), Potassium Dihydrogen Phosphate (K₂HPO₄), Sodium Hydroxide (NaOH).
-
Water: Deionized HPLC grade water.
-
Equipment: High-speed blender or food processor, analytical balance, 50 mL polypropylene centrifuge tubes, vortex mixer, refrigerated centrifuge, water bath or incubator (37 °C), nitrogen evaporator, pH meter.
Quantitative Data Summary
The following table summarizes the performance characteristics of various methods for the determination of AOZ in fish and other aquatic products.
| Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Catfish Muscle | LC-MS/MS | - | ≥ 1 | - | [6] |
| Cultured Fish | ELISA | 0.025 - 0.1 | - | - | [7][8] |
| Animal Tissue | LC-MS/MS | - | 0.02 - 0.5 | ~40 | [1] |
| Aquatic Products | UHPLC-MS/MS | 0.003 | - | 94 - 112.9 | |
| Fish Samples | UPLC-MS/MS | 0.5 | 1.5 | 88 - 112 | [4] |
| Fish Feeds | LC-ESI-MS/MS | 0.05 | - | 95.6 - 102.8 | [9] |
| Fish Samples | UPLC-DAD | 0.25 - 0.33 | 0.80 - 1.10 | 89.8 - 101.9 | [10][11] |
| Fish Samples | UPLC-MS/MS | - | 0.1 (µg/L) | 55.0 - 73.2 | [12] |
| Prawn Tissue | ELISA | 0.1 | - | - | [13] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Detailed Experimental Protocol
This protocol is a synthesis of established methods for the preparation of fish samples for this compound analysis.
Step 1: Sample Homogenization
1.1. Use only the edible parts of the fish tissue. Cut the tissue into small pieces. 1.2. Homogenize the tissue using a high-speed blender or food processor until a uniform paste is achieved.[5][6] 1.3. Store the homogenized sample in an airtight container at or below -20 °C until analysis.
Step 2: Hydrolysis and Derivatization
2.1. Weigh 2.0 ± 0.1 g of the homogenized fish tissue into a 50 mL polypropylene centrifuge tube.[5] 2.2. Optional: Add appropriate internal standards at this stage. 2.3. Add 5 mL of 0.2 M HCl to the tube.[5] 2.4. Add 150 µL of 50 mM 2-NBA (prepared in DMSO).[3][5] 2.5. Vortex the tube vigorously for approximately 1-2 minutes to ensure the sample is well-dispersed. 2.6. Incubate the sample in a water bath or incubator at 37 °C for 16 hours (overnight).[1][3][5]
- Alternative Rapid Method: For faster turnaround, a thermostatic ultrasound-assisted derivatization can be performed at 60 °C for 2 hours.[10][11]
Step 3: Liquid-Liquid Extraction (LLE)
3.1. After incubation, allow the sample to cool to room temperature. 3.2. Neutralize the sample by adjusting the pH to approximately 7.4. This can be achieved by adding 6 mL of 0.1 M K₂HPO₄, followed by dropwise addition of 0.8 M NaOH while monitoring the pH.[3] 3.3. Add 10 mL of ethyl acetate to the tube. 3.4. Cap the tube securely and vortex for 5 minutes. 3.5. Centrifuge the sample for 10 minutes at approximately 3000-4000 rpm to separate the organic and aqueous layers.[6] 3.6. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. 3.7. Repeat the extraction (steps 3.3 to 3.6) with another 10 mL of ethyl acetate and combine the organic extracts.[6]
Step 4: Evaporation and Reconstitution
4.1. Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen gas at a temperature no higher than 60 °C.[6] 4.2. Reconstitute the dried residue in 1 mL of a suitable solvent compatible with the LC-MS/MS mobile phase (e.g., a mixture of water and methanol). 4.3. Vortex the reconstituted sample for 10-20 seconds to dissolve the residue.[6] 4.4. Filter the sample through a 0.45 µm syringe filter into an autosampler vial. The sample is now ready for LC-MS/MS analysis.[6]
Visualizations
Experimental Workflow Diagram
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. shopshimadzu.com [shopshimadzu.com]
- 3. agilent.com [agilent.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. pepolska.pl [pepolska.pl]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. Development and residue screening of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), in cultured fish by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Siyang Wu, Binghu Yang, Huiqing Yu, Yingfei Li. A rapid derivatization method for analyzing nitrofuran metabolites in fish using ultra-performance liquid chromatography-tandem mass spectrometry.Food Chem, 2020, 310: 125814. [icmm.ac.cn]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 3-Amino-2-oxazolidinone (AOZ) to N-(2-nitrophenyl)methylideneamino]-2-oxazolidinone (2-NP-AOZ)
Introduction
3-Amino-2-oxazolidinone (AOZ) is the tissue-bound metabolite of the nitrofuran antibiotic furazolidone. Due to the ban on the use of nitrofurans in food-producing animals in many countries, sensitive analytical methods are required to monitor for their illegal use. The standard analytical approach involves the acid-catalyzed release of protein-bound AOZ from tissue samples, followed by derivatization with 2-nitrobenzaldehyde (NBA). This reaction converts AOZ to a more stable and readily detectable derivative, N-(2-nitrophenyl)methylideneamino]-2-oxazolidinone (2-NP-AOZ), which is then typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This application note provides a detailed protocol for the derivatization of AOZ to this compound.
Experimental Protocols
This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the derivatization of AOZ to this compound in biological matrices, primarily for analytical purposes.
Materials and Reagents
-
3-Amino-2-oxazolidinone (AOZ) standard
-
2-Nitrobenzaldehyde (NBA)
-
Hydrochloric acid (HCl)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Polypropylene centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Incubator or water bath (35-39°C)
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Preparation of Solutions
-
1 N HCl: Prepare by diluting concentrated HCl in deionized water.
-
0.1 M K₂HPO₄: Dissolve the appropriate amount of K₂HPO₄ in deionized water.
-
1 N NaOH: Dissolve the appropriate amount of NaOH in deionized water.
-
10 mM 2-Nitrobenzaldehyde in DMSO: Dissolve the required amount of 2-nitrobenzaldehyde in DMSO.[1] Alternatively, a 0.1 M solution in methanol can be prepared.[4]
Sample Preparation and Derivatization Protocol
-
Sample Homogenization: Weigh 1.0 ± 0.1 g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[1]
-
Initial Wash (Optional): Add 8 mL of methanol and 1 mL of water to the sample. Vortex for approximately 10 seconds and centrifuge. Discard the supernatant. This step helps to remove some interfering substances.[1]
-
Hydrolysis and Derivatization:
-
To the tissue pellet, add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde solution in DMSO.[1]
-
Vortex the mixture for approximately 10 seconds.
-
Incubate the sample at 35-39°C for at least 16 hours (overnight).[1][2] This step allows for the simultaneous acid hydrolysis of the protein-bound AOZ and its derivatization to this compound.
-
-
Neutralization:
-
After incubation, cool the tubes to room temperature.
-
Add 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 N NaOH to adjust the pH.[1]
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for approximately 10 seconds.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate and combine the organic fractions.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis, such as a mixture of mobile phases.
-
Data Presentation
The following table summarizes the key quantitative parameters for the derivatization of AOZ to this compound as compiled from various sources.
| Parameter | Value | Source |
| Sample Weight | 1.0 ± 0.1 g | [1] |
| Derivatizing Agent | 2-Nitrobenzaldehyde | [1][2] |
| Derivatizing Agent Conc. | 10 mM in DMSO or 0.1 M in Methanol | [1][4] |
| Acid for Hydrolysis | Hydrochloric Acid (HCl) | [1][2] |
| Acid Concentration | 1 N or 0.2 M | [1][2] |
| Incubation Temperature | 35 - 39°C or 37°C | [1][2] |
| Incubation Time | At least 16 hours (overnight) | [1][2] |
| Extraction Solvent | Ethyl Acetate (EtOAc) | [1][2] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the derivatization of AOZ to this compound.
Caption: Experimental workflow for the derivatization of AOZ to this compound.
References
Application Note: Solid-Phase Extraction for the Determination of 2-Nitrophenyl-AOZ in Honey
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in animal production due to their excellent antibacterial and pharmacokinetic properties. However, concerns over their carcinogenic and mutagenic potential have led to a ban on their use in food-producing animals in many countries, including the European Union. Furazolidone is a nitrofuran antibiotic frequently used in apiculture to treat bacterial infections in bees. In vivo, furazolidone is rapidly metabolized to 3-amino-2-oxazolidinone (AOZ), which can be detected as a residue in honey.
Due to its chemical structure, AOZ is not readily detectable by standard analytical methods. Therefore, it is necessary to derivatize it to a more stable and detectable form. This is typically achieved by reacting AOZ with 2-nitrobenzaldehyde (2-NBA) to form N-(2-nitrobenzylidene)-3-amino-2-oxazolidinone, hereafter referred to as 2-NP-AOZ. This application note details two robust solid-phase extraction (SPE) protocols for the efficient cleanup and concentration of this compound from complex honey matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This section outlines two distinct and effective solid-phase extraction methodologies for the purification of this compound from honey samples: a conventional SPE protocol using a polymeric reversed-phase cartridge and a modern approach utilizing magnetic solid-phase extraction.
Protocol 1: Two-Step Solid-Phase Extraction using Polymeric Reversed-Phase Cartridges
This method employs a two-step SPE process for comprehensive sample cleanup and enrichment. The initial step provides a pass-through cleanup to remove the bulk of matrix interferences before derivatization, while the second step, utilizing an Oasis HLB cartridge, focuses on the cleanup and concentration of the derivatized this compound.[1][2][3][4]
Materials:
-
Oasis HLB SPE Cartridges
-
Honey Sample
-
0.12 M Hydrochloric Acid (HCl)
-
50 mM 2-Nitrobenzaldehyde (2-NBA) in Dimethyl Sulfoxide (DMSO)
-
0.1 M Potassium Dihydrogen Phosphate (KH2PO4)
-
Methanol (MeOH)
-
Water (LC-MS Grade)
-
Ethyl Acetate
-
Hexane
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporation System
Procedure:
-
Sample Preparation and Hydrolysis:
-
Weigh 2 g of a honey sample into a centrifuge tube.
-
Add 5 mL of 0.12 M HCl and vortex to dissolve the honey.
-
-
Initial SPE Cleanup (Pass-through):
-
Pass the acidified honey solution through an appropriate SPE cartridge to remove polyphenolic constituents, waxes, and other organic contaminants. The sugars and the underivatized AOZ will pass through the cartridge.[1][2][3][4]
-
Collect the eluent quantitatively. The cartridge used in this step is discarded.
-
-
Derivatization:
-
To the collected eluent, add 300 µL of 50 mM 2-NBA in DMSO.
-
Incubate the mixture for 18 hours at 37°C to allow for the derivatization of AOZ to this compound.
-
-
pH Adjustment:
-
After incubation, cool the sample to room temperature.
-
Adjust the pH of the solution to 7 by adding 6 mL of 0.1 M KH2PO4.
-
-
Second SPE Cleanup and Enrichment (Oasis HLB):
-
Conditioning: Condition the Oasis HLB cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the pH-adjusted sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove residual sugars and other polar interferences. Subsequently, wash with 5 mL of a 5% methanol in water solution.
-
Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate.
-
-
Final Sample Preparation:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Magnetic Solid-Phase Extraction (MSPE)
This innovative protocol utilizes magnetic nanoparticles as the sorbent material, offering a rapid and efficient alternative to traditional cartridge-based SPE.
Materials:
-
Magnetic Hypercrosslinked Polystyrene (HCP/Fe3O4) Sorbent
-
Honey Sample
-
0.5 M Hydrochloric Acid (HCl)
-
5-nitro-2-furaldehyde (5-NFA) derivatizing agent
-
Acetonitrile (ACN)
-
Sodium Chloride (NaCl)
-
Magnetic Rack
-
Thermostated Ultrasonic Bath
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporation System
Procedure:
-
Sample Preparation and Derivatization:
-
Weigh 1 g of honey into a centrifuge tube.
-
Add 5 mL of 0.5 M HCl.
-
Add the 5-NFA derivatizing agent.
-
Incubate in a thermostated ultrasonic bath at 80°C for 20 minutes.
-
-
MSPE Cleanup:
-
Add 50 mg of the HCP/Fe3O4 magnetic sorbent to the sample solution.
-
Vortex for 1 minute to ensure thorough mixing and binding of the analyte to the sorbent.
-
Place the tube in a magnetic rack to separate the magnetic sorbent from the solution.
-
Discard the supernatant.
-
-
Washing:
-
Add 1 mL of water to the tube, vortex for 30 seconds, and separate the sorbent using the magnetic rack. Discard the supernatant.
-
Repeat the washing step.
-
-
Elution:
-
Add 2 mL of acetonitrile to the magnetic sorbent.
-
Vortex for 1 minute to elute the this compound.
-
Separate the sorbent with the magnetic rack and carefully collect the acetonitrile eluate.
-
-
Final Sample Preparation:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize the quantitative performance data for the described solid-phase extraction methods.
Table 1: Performance of Two-Step SPE with Oasis HLB Cartridge
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | < 300 ng/kg | [2] |
| Sample Enrichment Factor | 10 to 1 (2g honey into 200 µL) | [1][3] |
Table 2: Performance of Magnetic Solid-Phase Extraction (MSPE)
| Analyte | Spiking Level (µg/kg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| This compound | 1 | >85 | <12 | <15 | 0.1 - 0.3 | 0.3 - 1.0 |
| 2 | >85 | <12 | <15 | 0.1 - 0.3 | 0.3 - 1.0 | |
| 200 | >85 | <12 | <15 | 0.1 - 0.3 | 0.3 - 1.0 |
Data synthesized from a study on nitrofuran metabolites.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the two-step solid-phase extraction of this compound from honey.
Caption: Workflow for the two-step SPE of this compound from honey.
References
Application of 2-NP-AOZ as a Veterinary Drug Residue Marker
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The nitrofuran class of antibiotics, including furaltadone, has been broadly banned for use in food-producing animals in many jurisdictions, including the European Union, due to concerns about their carcinogenic potential.[1] Following administration, furaltadone is rapidly metabolized, and its residues become covalently bound to tissue proteins, making the parent drug undetectable.[2] The persistent, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), serves as a crucial marker for the illegal use of furaltadone.[3][4]
For analytical purposes, AOZ is released from the tissue matrix through acid hydrolysis and then derivatized with 2-nitrobenzaldehyde (o-NBA) to form a stable, detectable derivative: 3-([2-nitrophenyl]methyleneamino]-2-oxazolidinone, commonly known as 2-NP-AOZ.[3][4][5] The detection of this compound is therefore indicative of the prior use of furaltadone.
These application notes provide detailed protocols for the detection and quantification of this compound in various animal-derived matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), along with relevant quantitative data and workflow diagrams.
Regulatory Context
The European Union has established a Reference Point for Action (RPA) for nitrofuran metabolites, including AOZ, at a concentration of 0.5 µg/kg in food of animal origin.[1][6][7] Food products containing nitrofuran metabolites at or above this level are considered non-compliant and are not permitted to enter the food chain.[1][6]
Metabolic Pathway and Analytical Strategy
The metabolic fate of furaltadone and the subsequent analytical strategy to detect its residue are outlined below. The parent drug is metabolized to AOZ, which binds to tissue proteins. To detect this, the protein-bound AOZ is released and derivatized to form this compound for analysis.
Quantitative Data Summary
The performance of analytical methods for this compound is critical for ensuring compliance with regulatory limits. The following tables summarize key quantitative data from various studies.
Table 1: Regulatory Limits and Method Performance for this compound (as AOZ)
| Parameter | Value | Jurisdiction/Method | Reference |
| Reference Point for Action (RPA) | 0.5 µg/kg | European Union | [1][7] |
| Method Limit of Detection (LOD) | 0.03 µg/kg | Apta-Chromogenic Assay | [8] |
| Method Limit of Detection (LOD) | 0.003 µg/kg | UHPLC-MS/MS | [9] |
| Method Limit of Quantification (LOQ) | 0.1 µg/kg and 0.05 µg/kg | LC-MS/MS | [6] |
| Method Limit of Quantification (LOQ) | 0.5 µg/kg and 0.2 µg/kg | LC-MS/MS | [6] |
Table 2: Recovery and Precision Data for AOZ Detection Methods
| Matrix | Spiked Concentration (µg/kg) | Method | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Catfish | 0.1, 0.2, 0.5 | ic-ELISA | 86.2 - 118.5 | 4.3 - 9.4 | 4.3 - 9.4 | [10] |
| Pork, Chicken, Fish, Shrimp, Liver | Not specified | Immunosorbent Assay | 79.9 - 119.8 | Not Reported | Not Reported | [10] |
| Aquatic Products | Not specified | UHPLC-MS/MS | 94 - 112.9 | < 12 | Not Reported | [9] |
Experimental Protocols
Protocol 1: Determination of this compound by LC-MS/MS
This protocol describes a confirmatory method for the quantification of AOZ in animal tissues. The workflow involves sample homogenization, protein precipitation, acid hydrolysis to release bound AOZ, derivatization to this compound, liquid-liquid extraction, and analysis by LC-MS/MS.
Methodology:
-
Sample Homogenization: Weigh 2 g of homogenized tissue sample into a centrifuge tube.
-
Washing (Optional but Recommended): To reduce matrix effects, wash the sample with organic solvents such as methanol, ethanol, and diethyl ether to remove unbound substances. Centrifuge and discard the supernatant after each wash.
-
Acid Hydrolysis: Add an appropriate internal standard. Add 0.1 M hydrochloric acid to the sample. Incubate at an elevated temperature (e.g., 37°C overnight) to hydrolyze the protein and release the bound AOZ.
-
Derivatization: Add 2-nitrobenzaldehyde (o-NBA) solution in a suitable solvent (e.g., DMSO). Incubate again to allow the derivatization of AOZ to this compound.
-
Neutralization and Extraction: Neutralize the sample with a base (e.g., sodium hydroxide). Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging.[5]
-
Evaporation and Reconstitution: Transfer the ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.[11] Reconstitute the residue in a suitable volume of the initial mobile phase.[11]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water (with formic acid) and acetonitrile or methanol.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte (this compound) and the internal standard for confirmation and quantification.
-
-
Quantification: Prepare matrix-matched calibration standards and process them in the same manner as the samples. Construct a calibration curve and determine the concentration of this compound in the sample.
Protocol 2: Screening of this compound by ELISA
This protocol outlines a screening method using an indirect competitive ELISA (ic-ELISA) for the rapid detection of AOZ. This method is suitable for high-throughput screening of a large number of samples.
Methodology:
-
Sample Preparation: Prepare the sample as described in the LC-MS/MS protocol (steps 1-5) to obtain the this compound extract. Dilute the final extract in an appropriate buffer for the ELISA assay.
-
ELISA Plate Coating: Coat the wells of a microtiter plate with a coating antigen (e.g., a conjugate of AOZ and a protein). Incubate and then wash the plate.
-
Blocking: Add a blocking solution (e.g., BSA or non-fat milk) to block any remaining non-specific binding sites on the plate. Incubate and wash.
-
Competitive Reaction: Add the prepared sample extracts or standards to the wells, followed by the addition of a specific primary monoclonal antibody against this compound.[10] Incubate to allow competition between the free this compound in the sample/standard and the coated antigen for binding to the antibody.
-
Secondary Antibody: After washing, add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate and wash thoroughly.
-
Signal Development: Add a chromogenic substrate. The enzyme on the secondary antibody will catalyze a color change. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each sample and standard. Determine the concentration of AOZ in the samples by comparing their inhibition values to the standard curve. Samples that screen positive should be confirmed by a confirmatory method like LC-MS/MS.
Conclusion
The detection of this compound is a reliable method for monitoring the illegal use of the banned veterinary drug furaltadone. The provided LC-MS/MS protocol offers a robust and sensitive confirmatory method suitable for regulatory compliance, while the ELISA protocol serves as an effective tool for high-throughput screening. Proper sample preparation, including acid hydrolysis and derivatization, is a critical step for both methodologies to ensure the accurate measurement of the tissue-bound AOZ metabolite. Researchers and analytical scientists should validate these methods in their respective laboratories and for the specific matrices of interest to ensure data quality and reliability.
References
- 1. Nitrofurans - AGES [ages.at]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. Reduction of limits for prohibited substances chloramphenicol and nitrofurans (additionally newly demanded: Nifursol) - Quality Services International [qsi-q3.com]
- 7. eur-lex.europa.eu [eur-lex.europa.eu]
- 8. Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organomation.com [organomation.com]
Application Notes: Preparation of 2-NP-AOZ Standard Solution
Introduction
2-NP-AOZ, or 3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone, is a derivatized metabolite of the nitrofuran antibiotic, furazolidone.[1] Due to the prohibition of nitrofuran use in food-producing animals, regulatory bodies monitor for the presence of their tissue-bound metabolites. 3-amino-2-oxazolidinone (AOZ), the primary metabolite of furazolidone, is derivatized with o-nitrobenzaldehyde (o-NBA) to form this compound. This stable derivative is then used as an analytical reference standard for the quantitative determination of furazolidone residues in various matrices, such as aquatic animals and livestock.[2][3] Accurate preparation of this compound standard solutions is critical for generating reliable calibration curves for analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[2]
This document provides a detailed protocol for the preparation of a 1000 µg/mL primary stock solution and subsequent working standard solutions of this compound.
Quantitative Data Summary
The following table summarizes the key properties and recommended conditions for the this compound analytical standard.
| Parameter | Value | Source(s) |
| Chemical Name | 3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone | [1] |
| Synonym | NPAOZ | [1] |
| CAS Number | 19687-73-1 | [1][2] |
| Molecular Formula | C₁₀H₉N₃O₄ | [1] |
| Molecular Weight | 235.20 g/mol | [1] |
| Format | Solid / Neat | [1] |
| Purity | >95% (HPLC) | [4] |
| Solubility | Slightly soluble in Methanol and Chloroform | [1][2] |
| Storage (Solid) | -20°C | [2][4] |
| Stability (Solid) | ≥ 4 years | [1] |
| Stock Solution Conc. | 1000 µg/mL (1000 ppm) | |
| Stock Solution Solvent | Methanol | |
| Stock Solution Storage | ≤ -18°C in a freezer | |
| Stock Solution Stability | Up to 1 year | |
| Working Solution Storage | ≤ -18°C in a freezer | |
| Working Solution Stability | Up to 6 months |
Experimental Protocol
This protocol details the preparation of a 1000 µg/mL stock standard solution and a 10 µg/mL intermediate working solution. These can be further diluted to create calibration standards.
1. Materials and Equipment
-
Chemicals:
-
This compound analytical standard (solid, neat)
-
Methanol (HPLC or LC-MS grade)
-
-
Equipment:
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL Class A volumetric flasks (x2)
-
Calibrated pipettes (e.g., 100 µL)
-
Spatula
-
Weighing paper or boat
-
Ultrasonic bath
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
2. Preparation of 1000 µg/mL Stock Standard Solution
-
Equilibration: Remove the this compound analytical standard from the -20°C storage and allow it to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg (± 0.01 mg) of the this compound standard onto weighing paper and record the exact weight.
-
Transfer: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Initial Dissolution: Add approximately 5 mL of methanol to the flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate until the standard is completely dissolved. Given that this compound is slightly soluble, this step is crucial for ensuring complete dissolution.
-
Final Dilution: After the solution has returned to room temperature, add methanol to the 10 mL mark of the volumetric flask.
-
Homogenization: Cap the flask tightly and invert it several times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the solution to a labeled amber glass vial and store it in a freezer at or below -18°C. This stock solution is stable for up to one year.
3. Preparation of 10 µg/mL Intermediate Standard Solution
-
Pipetting: Using a calibrated pipette, transfer 0.1 mL (100 µL) of the 1000 µg/mL stock solution into a new 10 mL Class A volumetric flask.
-
Dilution: Add methanol to the 10 mL mark.
-
Homogenization: Cap the flask tightly and invert it several times to mix thoroughly.
-
Storage: Transfer to a labeled amber vial and store in a freezer at or below -18°C. This intermediate solution is stable for up to six months.
4. Preparation of Calibration Curve Standards
Prepare a series of calibration standards by performing serial dilutions of the 10 µg/mL intermediate solution with methanol to achieve the desired concentration range for your analytical method.
Safety Precautions
-
Handle this compound and methanol in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and methanol before handling.
-
This product is intended for research and analytical applications only.[5][6]
Visualizations
Caption: Workflow for this compound Standard Solution Preparation.
References
Application Note: Characterization of 2-nitro-4-aminophenoxy-acetic acid oxime ether (2-NP-AOZ) by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-nitro-4-aminophenoxy-acetic acid oxime ether (2-NP-AOZ) is a complex organic molecule incorporating several key functional groups, including a nitroaromatic ring, an ether linkage, and an oxime ether moiety. The structural elucidation and definitive identification of such molecules are critical in various scientific fields, including drug discovery, metabolomics, and environmental analysis. Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as a powerful analytical tool for this purpose. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques that provide molecular weight information and produce characteristic fragment ions, which serve as a structural fingerprint of the analyte.[1]
This application note provides a generalized protocol for the analysis of this compound using mass spectrometry and describes its predicted fragmentation pathways based on established chemical principles for its constituent functional groups.
Experimental Protocols
A generalized methodology for the analysis of this compound using GC-MS with an Electron Ionization (EI) source is presented below. This protocol is based on standard methods for analyzing volatile and semi-volatile nitroaromatic compounds and can be adapted for LC-MS analysis depending on the compound's thermal stability and volatility.[2]
1. Sample Preparation
-
Solvent: Dissolve a known quantity of this compound standard in a high-purity volatile solvent (e.g., Dichloromethane, Acetonitrile, or Ethyl Acetate) to a final concentration of 10-100 µg/mL.
-
Derivatization (Optional): For GC-MS analysis of compounds containing polar functional groups like amines, derivatization (e.g., silylation) can improve volatility and chromatographic performance.[3]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.[1][2]
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysysiloxane) is recommended.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Inlet:
-
Temperature: 280 °C.[3]
-
Mode: Splitless injection for trace analysis or a suitable split ratio for higher concentrations.
-
-
Oven Temperature Program:
-
MS Conditions:
Results and Discussion: Predicted Fragmentation of this compound
The fragmentation of this compound (Molecular Weight: 227.18 g/mol ) under EI-MS is predicted to proceed through several pathways, driven by the molecule's functional groups. The initial event is the formation of the molecular ion ([M]•+) at m/z 227.
Key fragmentation patterns for nitroaromatics, ethers, and oxime ethers include:
-
Nitroaromatic Compounds: Often exhibit losses of •NO (30 Da) and •NO₂ (46 Da).
-
Ethers: Characterized by α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).[4]
-
Oxime Ethers: Can undergo cleavage of the N-O bond or hydrogen rearrangements like the McLafferty rearrangement.[5][6][7][8]
Based on these principles, a proposed fragmentation pathway for this compound is illustrated below. The primary cleavages are expected at the ether linkage and the oxime ether bond, leading to several characteristic fragment ions.
Proposed Fragmentation Pathway Diagram
Caption: Proposed EI fragmentation pathway of this compound.
Summary of Predicted Fragment Ions
The following table summarizes the major ions predicted to be observed in the mass spectrum of this compound. The relative abundance of these ions will depend on the specific instrument conditions, particularly the ionization energy.
| Ion | Proposed Formula | m/z (Da) | Description of Loss |
| [M]•+ | [C₉H₁₁N₃O₄]•+ | 227 | Molecular Ion |
| Fragment D | [C₈H₈N₃O₄]⁺ | 212 | Loss of •CH₃ from the oxime moiety |
| Fragment A | [C₇H₇N₂O₃]•+ | 181 | Cleavage of the ether bond, loss of •CH₂C(H)=NOH |
| Fragment C | [C₇H₇N₂O₂]⁺ | 165 | From Fragment A, loss of an oxygen atom |
| - | [C₇H₆NO₂]⁺ | 136 | Loss of •NO₂ from Fragment A |
| Fragment B | [C₂H₄NO]• | 58 | Oxime ether radical fragment |
Conclusion
This application note outlines a standard protocol for the analysis of this compound by mass spectrometry and presents a plausible fragmentation pathway based on established chemical principles. The predicted fragment ions, particularly the molecular ion at m/z 227 and key fragments at m/z 212, 181, and 165, can serve as diagnostic markers for the identification and structural confirmation of this compound in complex samples. The provided GC-MS protocol offers a robust starting point for method development, which can be further optimized to meet specific analytical requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Novel High-Throughput UHPLC-MS/MS Method for the Sensitive Quantification of 2-NP-AOZ in Animal-Derived Food Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a novel, rapid, and highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of 2-NP-AOZ in various animal-derived food matrices. This compound is a stable, derivatized metabolite of the banned nitrofuran antibiotic, furazolidone, and serves as a crucial marker for its illegal use in food-producing animals.[1][2][3] This method employs a streamlined solid-phase extraction (SPE) protocol for efficient sample clean-up and concentration, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. The validated method offers excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for high-throughput screening and confirmatory analysis in regulatory and research laboratories.
Introduction
Furazolidone is a broad-spectrum nitrofuran antibiotic that has been banned for use in food-producing animals in many countries due to concerns about its potential carcinogenic and mutagenic effects. To monitor the illegal use of furazolidone, regulatory bodies focus on detecting its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[4][5] However, AOZ is unstable and has a low molecular weight, making its direct analysis challenging.[5][6] The standard approach involves the acid hydrolysis of tissue-bound residues to release AOZ, which is then derivatized with o-nitrobenzaldehyde (o-NBA) to form the stable derivative, 2-nitrophenyl-3-amino-2-oxazolidinone (this compound).[1][6][7]
Existing methods for the detection of this compound include enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-mass spectrometry (LC-MS).[4][8] While ELISA is a useful screening tool, LC-MS/MS offers higher sensitivity and specificity, making it the gold standard for confirmatory analysis.[6][9] This application note presents an optimized UHPLC-MS/MS method with a simplified sample preparation workflow, enabling rapid and reliable quantification of this compound in complex matrices such as poultry, seafood, and eggs.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone |
| Synonyms | NPAOZ |
| CAS Number | 19687-73-1[1][2][8][10] |
| Molecular Formula | C₁₀H₉N₃O₄[1][2] |
| Molecular Weight | 235.2 g/mol [1][8] |
| Appearance | Solid[1] |
| Solubility | Slightly soluble in chloroform and methanol[1][8] |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (Sigma-Aldrich, Supelco)
-
o-Nitrobenzaldehyde (o-NBA)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
Sample Preparation
-
Homogenization: Homogenize 2 g of the animal tissue (e.g., muscle, liver) or egg sample.
-
Hydrolysis: Add 5 mL of 0.1 M HCl to the homogenized sample. Vortex for 1 minute and incubate at 37°C for 16 hours (overnight) to release the tissue-bound AOZ.
-
Derivatization: Add 200 µL of 50 mM o-NBA in methanol. Vortex for 1 minute and incubate at 37°C for 2 hours.[4][6]
-
pH Adjustment: Adjust the pH of the solution to 7.0 using 1 M NaOH.
-
Liquid-Liquid Extraction: Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes. Collect the upper organic layer.
-
Washing: Add 2 mL of hexane to the collected organic layer, vortex for 30 seconds, and discard the upper hexane layer to remove lipids.
-
Evaporation: Evaporate the ethyl acetate layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of 50% methanol in water.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water.
-
Elute the analyte with 2 mL of 90% methanol in water.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase. Filter through a 0.22 µm syringe filter before injection into the UHPLC-MS/MS system.
UHPLC-MS/MS Analysis
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B in 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound Quantifier: m/z 236.1 → 134.1
-
This compound Qualifier: m/z 236.1 → 106.1
-
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 250°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
Method Performance
The developed method was validated according to the European Commission Decision 2002/657/EC guidelines.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/kg |
| Recovery | 85-105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Metabolic Fate and Analytical Derivatization of Furazolidone
The following diagram illustrates the metabolic pathway of furazolidone to its tissue-bound metabolite AOZ, and the subsequent derivatization to this compound for analytical detection.
Experimental Workflow for this compound Analysis
The diagram below outlines the complete experimental workflow from sample receipt to final data analysis.
Conclusion
This application note details a robust and highly sensitive UHPLC-MS/MS method for the quantification of this compound in diverse animal-derived food matrices. The streamlined sample preparation protocol, combined with the speed and selectivity of UHPLC-MS/MS, provides a powerful tool for food safety monitoring and regulatory compliance. The method's performance characteristics demonstrate its suitability for high-throughput environments where accuracy and reliability are paramount.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 10. This compound | CAS 19687-73-1 | LGC Standards [lgcstandards.com]
Application Notes and Protocols for the Use of 2-NP-AOZ in Food Safety Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the detection of 2-NP-AOZ, a key marker for the illegal use of the nitrofuran antibiotic furazolidone in food production. The following information is intended to guide researchers and laboratory professionals in the implementation of reliable and sensitive methods for food safety testing.
Introduction
Furazolidone is a broad-spectrum nitrofuran antibiotic that has been banned for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues. Following administration, furazolidone is rapidly metabolized to 3-amino-2-oxazolidinone (AOZ), which becomes bound to tissue proteins. This protein-bound AOZ is stable and can persist in edible tissues for a significant time.[1] For analytical purposes, the tissue is subjected to acid hydrolysis to release the AOZ, which is then derivatized with 2-nitrobenzaldehyde to form 3-((2-nitrophenyl)methylene)-amino)-2-oxazolidinone (this compound).[2][3] The detection of this compound serves as a crucial indicator of the illegal use of furazolidone.[3]
Two primary analytical methods are employed for the detection and quantification of this compound in food samples: Enzyme-Linked Immunosorbent Assay (ELISA) for rapid screening and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation and quantification.[2]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the detection of AOZ (as this compound) in various food matrices using ELISA and LC-MS/MS methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for AOZ
| Food Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) |
| Fish/Shrimp | ELISA | 0.06 ppb[1] | - |
| Meat | ELISA | 0.05 ppb[1] | - |
| Honey | ELISA | 0.1 - 0.3 ppb[1] | - |
| Bovine, Porcine, Avian Liver | LC-MS/MS | - | ≥ 5 ppb[2] |
| Catfish Muscle | LC-MS/MS | - | ≥ 1 ppb[2] |
| Porcine Muscle, Chicken, Fish, Duck, Pork Liver, Crab, Shrimp, Egg | UPLC-MS/MS | 0.1 - 0.5[3] | 0.4 - 1.0[3] |
| Prawns | ELISA | 0.1[4] | - |
| Eggs | ELISA | 0.3 - 0.6[5] | - |
Table 2: Recovery Rates of AOZ in Spiked Samples
| Food Matrix | Method | Spiking Level (µg/kg) | Recovery Rate (%) |
| Catfish | ic-ELISA | 0.1, 0.2, 0.5 | 86.2 - 118.5[6] |
| Pork, Chicken, Fish, Shrimp, Pork Liver, Chicken Liver | ELISA | - | 79.9 - 119.8[6] |
| Animal Tissues | QD-based fluorescent immunosensor | 1.0, 5.0, 10.0 | 76.3 - 98.4[7] |
| Various Matrices | UHPLC-MS/MS | - | 88.9 - 107.3[8] |
| Porcine Muscle, Chicken, Fish, Duck, Pork Liver, Crab, Shrimp, Egg | UPLC-MS/MS | - | 80.3 - 119.0[3] |
Experimental Protocols
I. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound Detection
This protocol outlines a competitive ELISA procedure for the screening of this compound in food samples.[9]
A. Sample Preparation and Derivatization
-
Homogenization: Homogenize a representative portion of the food sample (e.g., muscle, liver, egg).
-
Weighing: Accurately weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Hydrolysis and Derivatization:
-
Add 4 mL of double-distilled water, 0.5 mL of 1 M HCl, and 100-250 µL of derivatizing reagent (e.g., 10 mM 2-nitrobenzaldehyde in DMSO) to the sample.[9]
-
Vortex the mixture thoroughly.
-
Incubate the sample. Incubation conditions can be overnight (approximately 16 hours) at 37°C or for 3 hours at 50°C.[9][10]
-
-
Neutralization and Extraction:
-
Add 2.5 mL of 0.25 M K₂HPO₄, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.
-
Mix gently (to avoid emulsion formation) for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 50°C.
-
Dissolve the residue in 1 mL of n-hexane and 1 mL of sample dilution buffer.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
-
Final Sample: The lower aqueous phase is used for the ELISA assay.
B. ELISA Procedure
-
Reagent Preparation: Prepare all reagents, including standards, conjugate solution, and wash buffer, according to the kit manufacturer's instructions.
-
Assay:
-
Add 50 µL of the prepared sample extract or standard solution to the appropriate wells of the microtiter plate.
-
Add 50 µL of the horseradish peroxidase (HRP)-labeled AOZ conjugate to each well.
-
Mix gently and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 3 times with rinsing buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15 minutes at room temperature.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm and calculate the concentration of AOZ in the samples based on the standard curve.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Confirmation
This protocol provides a method for the confirmatory analysis and quantification of this compound in food samples.[2][3]
A. Sample Preparation and Derivatization
-
Homogenization and Weighing: Homogenize the tissue sample and weigh 2 grams into a 50 mL polypropylene centrifuge tube.[3]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., isotopically labeled this compound).
-
Acid Hydrolysis and Derivatization:
-
Neutralization and Extraction:
-
Cool the sample to room temperature.
-
Adjust the pH to 7.5 ± 0.5 with 1 mL of 0.3 M potassium phosphate solution and 2 M sodium hydroxide solution.[3]
-
Add 8 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 10,000 rpm for 5 minutes.
-
Collect the upper ethyl acetate layer. Repeat the extraction with another 8 mL of ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in 1 mL of the initial mobile phase.
-
-
Cleanup:
-
Add 1 mL of n-hexane (saturated with acetonitrile) for liquid-liquid extraction to remove lipids.
-
The lower layer is filtered through a 0.22 µm filter before LC-MS/MS analysis.[3]
-
B. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard for high selectivity and sensitivity.
-
Visualizations
Caption: ELISA workflow for this compound detection.
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorexfooddiagnostics.com [biorexfooddiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. food.r-biopharm.com [food.r-biopharm.com]
- 10. file.elabscience.com [file.elabscience.com]
Troubleshooting & Optimization
Technical Support Center: 2-NP-AOZ Analysis by LC-MS/MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the analysis of 2-nitro-4-aminophenol-derivatized 3-amino-2-oxazolidinone (2-NP-AOZ), a stable metabolite of the nitrofuran antibiotic furazolidone, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: The matrix refers to all components in a sample excluding the analyte of interest (this compound).[1] During LC-MS/MS analysis, co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference, known as the matrix effect, can lead to inaccurate quantification, typically through ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[1][2] Given the low regulatory limits for nitrofuran metabolites in food samples, even minor matrix effects can compromise the accuracy, precision, and sensitivity of the method.[1][3]
Q2: How can I quantitatively assess if my this compound analysis is impacted by matrix effects?
A2: You can quantify matrix effects by comparing the signal response of this compound in a standard solution prepared in a pure solvent against a standard spiked into a blank sample extract (post-extraction).[1][4] This approach is often called the "post-extraction spike analysis."[4] The Matrix Effect (ME) can be calculated with the following formula:
ME (%) = (Peak Area in Matrix Extract / Peak Area in Solvent) x 100[4]
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[4] Generally, values outside the 80-120% range (or ±20%) suggest that matrix effects are significant and require mitigation.[1]
Q3: Why is derivatization with 2-nitrobenzaldehyde (2-NBA) necessary for AOZ analysis?
A3: Derivatization of the AOZ metabolite with 2-NBA to form this compound is a crucial step.[3][5] This process is performed to enhance ionization efficiency, improve detection limits, and reduce background noise, which is essential for meeting the low concentration levels required by food safety regulations.[3] The derivatization occurs simultaneously with acid hydrolysis to release the protein-bound metabolites from the tissue.[5]
Q4: What is the most effective way to compensate for matrix effects?
A4: The most widely recognized technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as AOZ-d4.[2][6] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix can be effectively normalized.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No this compound Signal | Inefficient Derivatization: Hydrolysis or derivatization conditions (pH, temperature, time) are not optimal.[7] | Optimize Protocol: Verify the concentration and volume of HCl and 2-NBA solution. Ensure incubation is performed at the correct temperature (e.g., 37-45°C) and for the required duration (e.g., 16 hours/overnight).[6][7][8] |
| Poor Extraction Recovery: The liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is inefficient. | Check Solvents & pH: Ensure the pH is adjusted to neutral (pH 7.0-7.5) before extraction with ethyl acetate.[8] Verify the purity and volume of extraction solvents. For SPE, ensure the cartridge is conditioned and equilibrated correctly. | |
| High Variability in Results (Poor Precision) | Significant & Variable Matrix Effects: Inconsistent levels of co-eluting matrix components across different samples are causing variable ion suppression.[2] | Improve Sample Cleanup: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove more interfering components.[9][10] |
| Use Isotope-Labeled Internal Standard: If not already in use, incorporate an appropriate SIL-IS (e.g., AOZ-d4) to compensate for variability.[6][11] | ||
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: The analytical column is overloaded or contaminated, or the mobile phase is inappropriate. | Column Maintenance: Flush the column or use a guard column. If contamination is severe, replace the column. |
| Mobile Phase Check: Ensure mobile phase components (e.g., acetonitrile, water, formic acid) are correctly prepared and degassed. Optimize the gradient to ensure separation from interferences.[10] | ||
| Inappropriate Reconstitution Solvent: The solvent used to dissolve the final dried extract is too strong, causing poor peak focusing on the column. | Solvent Matching: Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase composition.[12] | |
| Signal Suppression Identified | Co-elution with Matrix Components: Endogenous materials like phospholipids, salts, or pigments are eluting at the same time as this compound and competing for ionization.[1][13] | Optimize Chromatography: Adjust the LC gradient to better separate the analyte peak from the interfering matrix components. Often, interferences appear early in the run.[4][10] |
| Enhance Sample Preparation: The most effective strategy is to remove interferences before analysis. Use techniques like SPE or modify the LLE procedure for a cleaner extract.[4][14] | ||
| Use a Diverter Valve: If available, divert the flow from the initial part of the chromatographic run (where salts and polar interferences often elute) to waste, preventing it from entering the mass spectrometer.[4] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantify the impact of the matrix on the this compound signal.
-
Prepare Solvent Standard (Set A): Prepare a standard solution of this compound in a clean solvent (e.g., the mobile phase starting composition) at a known concentration (e.g., 5 µg/L).
-
Prepare Blank Matrix Extract: Select a sample matrix (e.g., shrimp, chicken tissue) that is known to be free of nitrofuran residues. Process this blank sample through the entire extraction and cleanup procedure as you would for a real sample.
-
Spike Blank Extract (Set B): Take the final, clean extract from the blank matrix and spike it with the this compound standard to achieve the same final concentration as in Set A.[4]
-
Analyze Samples: Inject both Set A and Set B into the LC-MS/MS system under the same conditions.
-
Calculate Matrix Effect: Use the peak areas obtained to calculate the percentage of matrix effect using the formula provided in FAQ 2.
Protocol 2: Sample Preparation for this compound Analysis in Tissue
This is a general protocol for the hydrolysis, derivatization, and extraction of AOZ from animal tissue.[5][8]
-
Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Add Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., AOZ-d4).
-
Hydrolysis and Derivatization:
-
Neutralization: Cool the sample to room temperature. Adjust the pH to 7.0-7.5 using a suitable base (e.g., NaOH or K2HPO4).
-
Liquid-Liquid Extraction (LLE):
-
Add 10 mL of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge (e.g., ≥4000 rpm for 5 minutes).[1]
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction step for a second time and combine the supernatants.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.[8][12]
-
Reconstitute the dried residue in 1 mL of a suitable solvent (e.g., mobile phase).[3]
-
Vortex and filter the final solution through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[1][8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pepolska.pl [pepolska.pl]
- 4. benchchem.com [benchchem.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organomation.com [organomation.com]
- 13. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery of 2-NP-AOZ during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low recovery of 2-NP-AOZ during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound (3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone) is a derivatized metabolite of the nitrofuran antibiotic, furazolidone.[1] It is formed from the tissue-bound furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), after acid hydrolysis and derivatization with o-nitrobenzaldehyde (o-NBA).[1] Accurate quantification of this compound is crucial for monitoring the illegal use of furazolidone in food-producing animals, making its efficient recovery during extraction essential for reliable analytical results.
Q2: What are the key stages in a typical this compound extraction workflow?
A2: The extraction of this compound from a biological matrix is a multi-step process that involves:
-
Sample Preparation: Homogenization of the tissue sample.
-
Acid Hydrolysis: Release of the bound AOZ from tissue proteins.
-
Derivatization: Reaction of the liberated AOZ with o-nitrobenzaldehyde (o-NBA) to form this compound.
-
Liquid-Liquid Extraction (LLE): Separation of the this compound from the aqueous matrix into an organic solvent.
-
Solvent Evaporation and Reconstitution: Concentration of the extract and preparation for analysis.
Q3: What are the most common causes of low this compound recovery?
A3: Low recovery of this compound can typically be attributed to issues in one or more of the following areas:
-
Incomplete acid hydrolysis, resulting in insufficient release of AOZ from the tissue matrix.
-
Suboptimal derivatization conditions, leading to incomplete formation of this compound.
-
Inefficient liquid-liquid extraction, where the this compound does not effectively partition into the organic solvent.
-
Degradation of this compound due to improper pH or temperature conditions during the extraction process.
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to identifying and resolving the root causes of low this compound recovery.
Problem Area 1: Inefficient Acid Hydrolysis
The first critical step is the liberation of AOZ from the tissue matrix through acid hydrolysis. Incomplete hydrolysis will directly lead to low yields of this compound.
Troubleshooting Steps:
-
Optimize Hydrochloric Acid (HCl) Concentration and Volume: The concentration and volume of HCl are critical for efficient hydrolysis. Insufficient acid can lead to incomplete release of AOZ. A study on soft-shell turtle powder demonstrated that varying the volume of 0.5 M HCl significantly impacted the final detected concentration of this compound, with 14 mL providing the optimal result for a 1.0 g sample.[2][3]
-
Control Incubation Temperature and Time: Temperature and time are key parameters in the hydrolysis reaction. For the derivatization of nitrofuran metabolites with 2-NBA, a temperature of 37°C is often considered optimal.[2] However, another study found that the optimal conditions for this compound detection were achieved with 0.5 M HCl at 45°C.[2][3] It is crucial to ensure consistent and optimized temperature and incubation time for complete hydrolysis.
Data Presentation: Effect of Hydrolysis Conditions on this compound Detection
The following tables summarize the impact of varying HCl volume and temperature on the final detected concentration of this compound in incurred samples.
Table 1: Effect of 0.125 M HCl Volume at 37°C
| Volume of 0.125 M HCl (mL) | Final Detected this compound (µg/kg) |
| 10 | ~1.2 |
| 20 | ~1.8 |
| 30 | ~2.1 |
Data adapted from a study on soft-shell turtle powder. The results for 50 mL were discarded due to errors in the study.[3]
Table 2: Effect of 0.5 M HCl Volume at 45°C
| Volume of 0.5 M HCl (mL) | Final Detected this compound (µg/kg) |
| 10 | ~2.0 |
| 12 | ~2.5 |
| 13 | ~2.8 |
| 14 | ~3.0 |
| 15 | ~2.7 |
| 20 | ~2.2 |
Data adapted from a study on soft-shell turtle powder.[3]
Problem Area 2: Suboptimal Derivatization
The reaction between AOZ and o-nitrobenzaldehyde (o-NBA) to form this compound is a critical step. Incomplete derivatization will result in a lower yield of the target analyte.
Troubleshooting Steps:
-
Ensure Sufficient o-NBA Concentration: An inadequate amount of the derivatizing agent will lead to an incomplete reaction. Ensure that the concentration of o-NBA is sufficient to react with all the released AOZ.
-
Optimize Reaction Temperature: The derivatization reaction is temperature-dependent. While 37°C is commonly cited, some methods have found success at 45°C.[2] It is important to maintain a consistent and optimized temperature during this step.
-
Verify pH of the Reaction Mixture: The pH of the solution can influence the stability and reactivity of both AOZ and o-NBA. Ensure the pH is within the optimal range for the derivatization reaction.
Problem Area 3: Inefficient Liquid-Liquid Extraction (LLE)
The final extraction of this compound into an organic solvent is crucial for isolating the analyte from the sample matrix.
Troubleshooting Steps:
-
Select an Appropriate Extraction Solvent: The choice of solvent is critical for efficient extraction. Ethyl acetate is a commonly used and effective solvent for extracting this compound.[4] Other solvents that have been used for the extraction of related compounds include acetonitrile, dichloromethane, tertiary butyl methyl ether, diethyl ether, and chloroform.[5] The selection should be based on the polarity of this compound and its immiscibility with the aqueous sample matrix.
-
Optimize Solvent-to-Sample Volume Ratio: An insufficient volume of extraction solvent may not be adequate to efficiently partition the analyte. Increasing the solvent-to-sample ratio can improve recovery.
-
Ensure Thorough Mixing: Gentle but thorough mixing of the aqueous and organic phases is necessary to maximize the surface area for extraction and ensure efficient partitioning of this compound into the organic layer. Vigorous shaking should be avoided to prevent the formation of emulsions, which can complicate phase separation.
-
Perform Multiple Extractions: It is generally more effective to perform two or three extractions with smaller volumes of solvent than a single extraction with a large volume.
Experimental Protocols
Protocol 1: Sample Preparation, Hydrolysis, and Derivatization
This protocol is based on the USDA's method for the analysis of nitrofuran metabolites.[4]
-
Sample Preparation: Homogenize the tissue sample (e.g., liver, muscle) to a uniform consistency.
-
Hydrolysis and Derivatization:
-
Weigh 2.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 5 mL of deionized water.
-
Add 0.5 mL of 1 M HCl.
-
Add 50 µL of 50 mM o-nitrobenzaldehyde in DMSO.
-
Vortex the mixture for 1 minute.
-
Incubate at 37°C overnight (approximately 16 hours).
-
-
Neutralization:
-
Add 5 mL of 0.1 M K2HPO4.
-
Add 0.4 mL of 1 M NaOH.
-
Vortex for 1 minute.
-
Protocol 2: Liquid-Liquid Extraction of this compound
This protocol is a continuation of Protocol 1.
-
Solvent Addition: Add 10 mL of ethyl acetate to the neutralized sample mixture.
-
Extraction: Cap the tube and mix by gentle inversion for 20 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 10°C.
-
Collection of Organic Layer: Transfer the upper ethyl acetate layer to a clean tube.
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent and volume for your analytical instrument (e.g., 1 mL of 80:20 water:methanol).
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A flowchart for systematically troubleshooting low this compound recovery.
Experimental Workflow for this compound Extraction
Caption: A diagram illustrating the key stages of this compound extraction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 2-NP-AOZ ELISA Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2-NP-AOZ ELISA assays for the detection of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound ELISA assay?
The this compound ELISA is a competitive enzyme immunoassay. The target analyte, AOZ, is first derivatized with o-nitrobenzaldehyde (o-NBA) to form 3-{[(2-nitrophenyl) methylene]amino}-2-oxazolidinone (this compound). In the assay, free this compound in the sample competes with a known amount of enzyme-labeled this compound (e.g., HRP-conjugate) for binding to a limited number of specific antibody-coated wells.[1][2][3] After an incubation period, unbound reagents are washed away. A substrate is then added, which reacts with the enzyme to produce a color signal. The intensity of the color is inversely proportional to the concentration of AOZ in the sample.[1]
Q2: Why is a derivatization step necessary for AOZ detection?
AOZ is a small molecule that is not immunogenic on its own, meaning it cannot elicit a strong antibody response for direct detection.[4] The derivatization with o-nitrobenzaldehyde creates the this compound derivative, which is the form of the molecule that the antibodies in the ELISA kit are designed to recognize with high specificity and affinity.[2][3][5] This step is crucial for the sensitivity and specificity of the assay.
Q3: What are the most common sources of interference in this compound ELISA assays?
The most common interferences in this compound ELISA assays are:
-
Matrix Effects: Components within the sample matrix (e.g., proteins, fats in milk, eggs, or tissue) can interfere with the antibody-antigen binding, leading to inaccurate results.[1][6][7][8]
-
Cross-Reactivity: The antibodies may bind to structurally similar molecules, leading to false-positive signals. While many kits have high specificity, some cross-reactivity with other nitrofuran metabolites or the parent drug may occur.[5][9][10]
-
Procedural Errors: Inconsistent pipetting, improper washing, incorrect incubation times or temperatures, and contaminated reagents can all lead to unreliable results.[11][12][13]
Q4: What is a "matrix effect" and how can I minimize it?
A matrix effect occurs when components in the sample (e.g., serum, plasma, tissue homogenate) interfere with the assay's ability to accurately detect the analyte.[6][8] This can lead to either an overestimation or underestimation of the analyte concentration. To minimize matrix effects:
-
Follow validated sample preparation protocols: Use the specific extraction, clean-up, and derivatization procedures recommended for your sample type.[2][3][14]
-
Dilute the sample: Diluting the sample can reduce the concentration of interfering substances.[6] However, ensure the final analyte concentration remains within the detection range of the assay.
-
Use matrix-matched standards: Prepare your standard curve in a blank matrix that is as similar as possible to your samples.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Omission of a key reagent (e.g., primary antibody, conjugate, substrate). | Carefully review the protocol and ensure all steps were performed in the correct order.[11][12] |
| Inactive enzyme or substrate. | Use fresh reagents and ensure they have been stored correctly. Do not use expired reagents.[11][12] | |
| Insufficient incubation times or incorrect temperature. | Adhere to the recommended incubation times and temperatures in the protocol.[12][13] | |
| Presence of enzyme inhibitors (e.g., sodium azide in buffers). | Ensure all buffers and reagents are free from enzyme inhibitors.[11][12] | |
| High Background | Insufficient washing. | Ensure thorough washing between steps to remove all unbound reagents. If using an automated washer, check that all ports are clean.[12] |
| High concentration of detection antibody or conjugate. | Optimize the concentration of the detection antibody or conjugate by performing a titration.[11][12] | |
| Non-specific binding of antibodies. | Ensure an adequate blocking step is included in the protocol.[15] | |
| Contaminated reagents or buffers. | Use fresh, sterile buffers and reagents.[12] | |
| High Variation Between Replicates | Inconsistent pipetting technique. | Calibrate pipettes regularly. Use fresh pipette tips for each sample and standard.[11][13] |
| "Edge effects" due to temperature variations across the plate. | Avoid stacking plates during incubation. Ensure the plate is brought to room temperature before use.[13][15] | |
| Improper mixing of reagents or samples. | Ensure all solutions are thoroughly mixed before adding to the wells.[11][13] | |
| False Positives | Cross-reactivity with other molecules in the sample. | Confirm positive results with a confirmatory method like LC-MS/MS. Check the kit's cross-reactivity profile.[5][10] |
| Contamination of samples or reagents. | Use proper aseptic techniques and dedicated reagents to avoid cross-contamination. | |
| False Negatives | Analyte concentration is below the limit of detection (LOD). | Concentrate the sample if possible, or use a more sensitive assay. |
| Matrix effects masking the analyte. | Perform a spike and recovery experiment to determine if the matrix is interfering with detection.[6][8] |
Quantitative Data Summary
The performance of this compound ELISA assays can vary depending on the sample matrix and the specific kit used. The following tables summarize typical performance characteristics.
Table 1: Cross-Reactivity of this compound ELISA Assays
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| AMOZ (3-amino-5-methylmorpholino-2-oxazolidinone) | < 0.1[16] |
| AHD (1-aminohydantoin) | < 0.1[1][16] |
| SEM (Semicarbazide) | < 0.1[1][16] |
| Furazolidone | 6.6 - 36.7[5] |
Note: Cross-reactivity values can vary between different antibody lots and kit manufacturers.
Table 2: Performance Characteristics of this compound ELISA in Various Matrices
| Matrix | Limit of Detection (LOD) (µg/kg or ppb) | Recovery Rate (%) |
| Milk | 0.05[1] | - |
| Honey | 0.05[1] | - |
| Egg | 0.05[1], 0.3 - 0.6[2][3] | 86.2 - 118.5[5] |
| Shrimp | 0.05[1] | 79.9 - 119.8[5] |
| Tissue/Fish | 0.05[1] | 79.9 - 119.8[5] |
| Liver | 0.05[1] | 79.9 - 119.8[5] |
| Urine | 0.05[1] | - |
Note: LOD and recovery rates are dependent on the specific sample preparation protocol and ELISA kit used.
Experimental Protocols
Protocol 1: Sample Preparation for Egg Matrix
This protocol describes the extraction and derivatization of AOZ from an egg matrix.
-
Homogenization: Homogenize a representative sample of the egg.
-
Hydrolysis and Derivatization:
-
Extraction:
-
Evaporation and Reconstitution:
-
Assay: Use the lower aqueous layer for the ELISA.[14]
Visualizations
Caption: Figure 1: A flowchart of the major steps in a this compound ELISA, from sample preparation to final plate reading.
Caption: Figure 2: A decision tree for troubleshooting weak or absent signals in an ELISA experiment.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. Starfos | Validation of a monoclonal antibody-based ELISA for the quantification of the furazolidone metabolite (AOZ) in eggs using various sample preparation [starfos.tacr.cz]
- 3. researchgate.net [researchgate.net]
- 4. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arp1.com [arp1.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyworld.com [spectroscopyworld.com]
- 11. arigobio.com [arigobio.com]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 13. iacld.com [iacld.com]
- 14. algimed.com [algimed.com]
- 15. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AOZ to 2-NP-AOZ Derivatization
Welcome to the technical support center for the optimization of the derivatization reaction of 3-amino-2-oxazolidinone (AOZ) to its 2-nitrophenyl derivative (2-NP-AOZ). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Experimental Protocols
A critical step in the analysis of AOZ, a metabolite of the banned antibiotic furazolidone, is its derivatization to this compound. This process enhances its detectability by analytical instruments such as LC-MS/MS. The following protocol outlines a general procedure for this derivatization.
Objective: To convert AOZ to this compound for quantitative analysis.
Materials:
-
AOZ standard or sample extract containing AOZ
-
2-nitrobenzaldehyde (o-nitrobenzaldehyde)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Potassium phosphate buffer
-
Ethyl acetate
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
Thermostatic water bath or heater block
Procedure:
-
Sample Preparation: For tissue-bound AOZ, an acid hydrolysis step is typically required to release the AOZ molecule. This is often achieved by incubating the sample with hydrochloric acid (e.g., 0.1 M HCl) overnight at 37°C.
-
Derivatization Reagent Preparation: Prepare a 10 mM solution of 2-nitrobenzaldehyde in DMSO. This solution should be prepared fresh before use as 2-nitrobenzaldehyde can be sensitive to oxidizing agents.
-
Reaction Setup:
-
To 1 mL of the hydrolyzed sample extract (or AOZ standard solution), add a specific volume of the 2-nitrobenzaldehyde solution (e.g., 50-200 µL).
-
Adjust the pH of the reaction mixture to the desired level (typically in the acidic to neutral range) using a suitable buffer, such as potassium phosphate buffer.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration. Optimal conditions need to be determined empirically, but a starting point could be 50-70°C for 1-2 hours.
-
Quenching and Extraction:
-
After incubation, stop the reaction by adding a suitable quenching agent or by immediate extraction.
-
Extract the this compound derivative using an organic solvent like ethyl acetate. Vortex the mixture for 1-2 minutes and then centrifuge to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Data Presentation: Optimizing Reaction Parameters
The efficiency of the derivatization reaction is influenced by several key parameters. The following tables summarize the expected trends when optimizing these conditions. The values presented are for illustrative purposes to demonstrate the relative effects and should be optimized for your specific experimental setup.
Table 1: Effect of pH on this compound Formation
| pH | Relative Response (%) | Observations |
| 2.0 | 75 | Reaction proceeds, but may be slower. |
| 4.0 | 95 | Optimal pH range for the reaction. |
| 6.0 | 100 | Optimal pH range for the reaction. |
| 8.0 | 60 | Decreased efficiency in basic conditions. |
| 10.0 | 30 | Significantly reduced derivatization yield. |
Table 2: Effect of Temperature on this compound Formation
| Temperature (°C) | Relative Response (%) | Observations |
| 25 (Room Temp) | 40 | Reaction is slow at room temperature. |
| 40 | 75 | Increased reaction rate. |
| 60 | 100 | Optimal temperature for efficient derivatization. |
| 80 | 90 | High temperatures may lead to degradation of the derivative. |
| 100 | 70 | Significant degradation observed. |
Table 3: Effect of Reaction Time on this compound Formation
| Reaction Time (minutes) | Relative Response (%) | Observations |
| 15 | 60 | Incomplete reaction. |
| 30 | 85 | Nearing completion. |
| 60 | 100 | Reaction reaches completion. |
| 90 | 100 | No significant increase in yield. |
| 120 | 95 | Potential for slight degradation with prolonged heating. |
Table 4: Effect of 2-Nitrobenzaldehyde Concentration on this compound Formation
| Reagent Concentration (mM) | Relative Response (%) | Observations |
| 1 | 50 | Insufficient reagent for complete derivatization. |
| 5 | 90 | Approaching optimal concentration. |
| 10 | 100 | Sufficient excess of reagent for complete reaction. |
| 20 | 100 | No significant improvement in yield. |
| 50 | 98 | High concentrations may increase background noise. |
Mandatory Visualization
The following diagrams illustrate the key processes involved in the optimization of the AOZ to this compound derivatization.
Caption: Experimental workflow for AOZ derivatization and optimization.
Technical Support Center: 2-NP-AOZ Analytical Standard
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the 2-NP-AOZ (3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone) analytical standard. It is intended for researchers, scientists, and drug development professionals utilizing this standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the this compound analytical standard solid?
A1: The solid form of the this compound analytical standard should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1] Some suppliers recommend storage in a refrigerator at 2-8°C. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is highly dependent on the solvent and storage temperature. Methanolic solutions have shown good stability. For instance, stock and working standards in methanol have been found to be stable for up to 10 months when stored at 4°C.[2][3] The USDA reports that stock and intermediate standards in methanol are stable for 5 months at or below -20°C.[4] In contrast, aqueous solutions are significantly less stable. The USDA indicates that working standards prepared in deionized water are only stable for 48 hours when stored at 2-8°C.[4]
Q3: What solvents are recommended for preparing this compound solutions?
A3: Methanol is a commonly used solvent for preparing stock and working solutions of this compound and has demonstrated good stability.[2][3][4] The compound is also reported to be slightly soluble in chloroform.[1] Due to its limited stability in aqueous solutions, it is advisable to prepare stock solutions in a suitable organic solvent like methanol and make further dilutions into aqueous mobile phases or buffers immediately before analysis.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, as a nitrophenyl derivative of a nitrofuran metabolite, it may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could cleave the imine bond. Photodegradation is also a potential concern for nitroaromatic compounds. Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) are recommended to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or decreasing peak areas in a series of injections | Degradation of this compound in the working standard solution. | - Prepare fresh working standards daily, especially if they are in an aqueous matrix. - If using an autosampler, ensure the vial compartment is temperature-controlled (e.g., 4°C). - For stock solutions in methanol, store them at -20°C when not in use.[4] |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | - Review the storage conditions and age of the standard solution. - Protect solutions from light by using amber vials or covering them with foil. - Perform a forced degradation study to tentatively identify potential degradation product peaks. |
| Poor peak shape (e.g., tailing, fronting) | - Issues with the HPLC column. - Incompatibility of the injection solvent with the mobile phase. | - Ensure the injection solvent is as close in composition to the mobile phase as possible. - If using a high concentration of organic solvent for injection, reduce the injection volume. - Check the column's performance with a known standard. |
| Inaccurate quantification results | - Use of a degraded standard. - Improper standard preparation. | - Always use a fresh, properly stored standard for calibration. - Verify the purity and certificate of analysis of the solid standard. - Ensure accurate weighing and dilution during standard preparation. |
Stability of this compound in Solution: Summary of Reported Data
| Solvent | Concentration | Storage Temperature | Reported Stability | Source |
| Methanol | Stock & Working Standards | 4°C | 10 months | [2][3] |
| Methanol | Stock & Intermediate Standards | ≤ -20°C | 5 months | [4] |
| Deionized Water | Working Standards | 2-8°C | 48 hours | [4] |
Experimental Protocols
Protocol for Short-Term Stability Testing of this compound Working Standard
Objective: To evaluate the stability of a this compound working standard solution under typical laboratory conditions over a 24-hour period.
Methodology:
-
Preparation of Working Standard: Prepare a working standard solution of this compound in your analytical mobile phase or a solvent compatible with your analytical method (e.g., 50:50 methanol:water) at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject the working standard in triplicate onto the analytical system (e.g., HPLC-UV) and record the peak area.
-
Storage: Store the working standard solution on a lab bench at ambient temperature and exposed to normal laboratory lighting, and another aliquot in a temperature-controlled autosampler at 4°C.
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 12, and 24 hours), inject the stored solutions in triplicate.
-
Data Analysis: Calculate the mean peak area at each time point. Compare the mean peak area at each time point to the initial (T=0) mean peak area. A deviation of more than a specified percentage (e.g., ±5%) may indicate instability.
Caption: Workflow for short-term stability testing of this compound.
Protocol for Forced Degradation Study
Objective: To investigate the degradation of this compound under stress conditions to understand its degradation profile and to ensure the analytical method is stability-indicating.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol.
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: For the acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with a photodiode array detector).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak and the appearance of new peaks (degradation products). The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Caption: Workflow for a forced degradation study of this compound.
References
reducing false positives in 2-NP-AOZ screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing false positives during 2-NP-AOZ (3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone) screening assays.
Troubleshooting Guide: Minimizing False Positives
This guide addresses common issues encountered during this compound screening that may lead to false-positive results.
Issue 1: High Background Signal in ELISA
-
Question: My negative control and blank wells show high absorbance values, leading to a high background signal. What could be the cause and how can I fix it?
-
Answer: High background is a common issue in ELISA and can be caused by several factors. Insufficient washing of the microplate wells can leave behind unbound conjugate or other reagents, contributing to a higher signal. Cross-reactivity of the secondary antibody or non-specific binding of reagents to the plate surface can also be a cause. To address this, ensure that your washing steps are thorough and that you are using a high-quality blocking buffer to prevent non-specific binding. Additionally, consider optimizing the concentration of your primary and secondary antibodies.
Issue 2: Inconsistent or Poor Standard Curve
-
Question: My standard curve is not linear or has a poor correlation coefficient. How can this lead to false positives and what should I do?
-
Answer: A poor standard curve can lead to inaccurate quantification of this compound in your samples, potentially causing results to fall into a false-positive range. This can be due to errors in serial dilutions of the standard, improper reconstitution of the standard, or degradation of the standard. Always use calibrated pipettes and fresh, properly stored standards. It is also advisable to prepare a fresh standard curve for each assay.
Issue 3: Suspected Cross-Reactivity
-
Question: I suspect that the antibody may be cross-reacting with other molecules in my sample. How can I confirm this and what are the potential cross-reactants for this compound assays?
-
Answer: Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to this compound. For nitrofuran metabolite screening, this could include other nitrofuran metabolites or their derivatives. To assess cross-reactivity, you can test the response of the assay to these potentially interfering compounds. Studies have shown that monoclonal antibodies developed against this compound can have very low cross-reactivity with other nitrofuran metabolites.[1]
Issue 4: Matrix Effects from Sample Complexity
-
Question: I am working with complex sample matrices like fish tissue or honey. Could the sample matrix itself be causing false positives?
-
Answer: Yes, complex sample matrices can significantly interfere with ELISA results, a phenomenon known as the "matrix effect." Components in the matrix can non-specifically bind to the antibody or the plate, leading to a false-positive signal. To mitigate this, various sample preparation and extraction procedures can be employed, such as liquid-liquid extraction or solid-phase extraction. Diluting the sample can also help reduce the matrix effect, but it's crucial to ensure the analyte concentration remains within the detection range of the assay. Validation studies have shown that different sample preparation methods can impact the detection capability of the assay.[2][3][4]
Issue 5: Problems with the Derivatization Step
-
Question: The derivatization of AOZ to this compound with o-nitrobenzaldehyde seems critical. How can I ensure this step is not contributing to false positives?
-
Answer: The derivatization step is indeed crucial for the detection of AOZ. Incomplete or inconsistent derivatization can lead to variable and inaccurate results. It is important to optimize the reaction conditions, including the concentration of o-nitrobenzaldehyde, incubation time, and temperature. The stability of the resulting this compound derivative should also be considered; it is generally stable under appropriate storage conditions.[5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in screening?
A1: this compound is a derivatized metabolite of the nitrofuran antibiotic furazolidone.[5] Furazolidone is banned for use in food-producing animals in many countries due to health concerns. The parent drug is metabolized quickly, but its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), persists. To enable detection by methods like ELISA, AOZ is derivatized with o-nitrobenzaldehyde to form the more stable and immunologically reactive compound, this compound.[5]
Q2: What is a typical false-positive rate for this compound screening?
A2: The false-positive rate can vary depending on the ELISA kit, the sample matrix, and the laboratory's proficiency. However, validation studies of commercial ELISA kits for nitrofuran metabolites have reported false-positive rates below 9%.[6]
Q3: How can I confirm a positive result from an ELISA screen?
A3: Positive results from a screening method like ELISA should always be confirmed by a more specific and sensitive confirmatory method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q4: What are the critical reagents and their storage conditions for a this compound ELISA?
A4: Critical reagents include the this compound standard, the specific antibody, the enzyme-conjugated secondary antibody, and the substrate. The this compound standard and antibodies should be stored at -20°C for long-term stability.[5] Reconstituted reagents and working solutions should be stored as recommended by the manufacturer, typically at 2-8°C for short-term use.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound screening to aid in assay optimization and troubleshooting.
Table 1: Antibody Cross-Reactivity with Other Nitrofuran Metabolites
| Compound | Cross-Reactivity (%) with anti-2-NP-AOZ Antibody |
| Furazolidone | 6.6 - 36.7 |
| Other nitrofuran metabolites and parent drugs | < 8 |
| Structurally unrelated veterinary drugs | < 0.1 |
Note: Cross-reactivity can vary between different antibody clones.[1]
Table 2: Detection Capability of this compound ELISA in Different Matrices
| Sample Matrix | Sample Preparation Method | Detection Capability (CCβ) (µg/kg) |
| Eggs | Buffer Extraction | 0.6 |
| Eggs | Solvent Extraction | 0.3 |
| Eggs | Solid Phase Extraction | 0.3 |
| Catfish | Not specified | 0.5 (visual cut-off) |
Detection capability is the smallest content of the substance that may be detected, identified and/or quantified in a sample with a stated probability of a false negative result (β-error).[1][2][3][4]
Experimental Protocols
Detailed Methodology for this compound ELISA
This protocol provides a general workflow for the determination of this compound in a biological matrix. Specific parameters may need to be optimized based on the sample type and the ELISA kit used.
-
Sample Preparation and Hydrolysis:
-
Homogenize the tissue sample (e.g., fish muscle).
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 5 mL of 0.1 M HCl to release the bound AOZ.
-
Incubate at 37°C for 16 hours (overnight).
-
Neutralize the sample with 0.5 mL of 1 M NaOH.
-
-
Derivatization:
-
Add 200 µL of 10 mM o-nitrobenzaldehyde in DMSO.
-
Incubate at 50°C for 2 hours.
-
-
Extraction:
-
Add 5 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 1 mL of assay buffer.
-
-
Competitive ELISA:
-
Add 50 µL of the reconstituted sample, standards, or controls to the antibody-coated microplate wells.
-
Add 50 µL of HRP-conjugated this compound to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of binding for each standard and sample using the formula: %B/B0 = (Absorbance of standard or sample / Absorbance of zero standard) x 100.
-
Construct a standard curve by plotting the %B/B0 against the logarithm of the standard concentrations.
-
Determine the concentration of this compound in the samples by interpolating their %B/B0 values on the standard curve.
-
Visualizations
Caption: Workflow for this compound screening and troubleshooting false positives.
Caption: Signaling pathway of factors leading to false positives in this compound screening.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Starfos | Validation of a monoclonal antibody-based ELISA for the quantification of the furazolidone metabolite (AOZ) in eggs using various sample preparation [starfos.tacr.cz]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-NP-AOZ Analysis Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of 2-NP-AOZ analysis method validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound (3-{[(2-nitrophenyl)methylene]amino}-2-oxazolidinone) is the derivative of 3-amino-2-oxazolidinone (AOZ). AOZ is a tissue-bound metabolite of the nitrofuran antibiotic, furazolidone.[1][2] Nitrofurans are broad-spectrum antibiotics that have been banned for use in food-producing animals in many countries, including the European Union, due to concerns about their potential carcinogenic effects.[1][2][3] Because furazolidone is rapidly metabolized, regulatory monitoring focuses on detecting its stable metabolite, AOZ.[1][3] To enable detection by methods like LC-MS/MS, AOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form this compound.[3][4][5] Analysis of this compound is therefore crucial for monitoring the illegal use of furazolidone in products like poultry, seafood, and honey.[1][6]
Q2: What are the key method validation parameters for this compound analysis according to regulatory guidelines?
A2: According to guidelines such as those from the European Commission (e.g., 2021/808/EC), the key performance parameters for validating a confirmatory method for this compound include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[7][8]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Trueness (Recovery/Accuracy): The closeness of the mean of a set of measurement results to the actual (true) value.[7][9] It is often assessed by spiking a blank matrix with a known concentration of the analyte.[9]
-
Precision (Repeatability and Within-Laboratory Reproducibility): The agreement between replicate measurements under the same (repeatability) or different (within-laboratory reproducibility) conditions.[7][8]
-
Decision Limit (CCα): The limit at and above which it can be concluded with a certain statistical certainty (typically α = 1%) that a sample is non-compliant.[7]
-
Detection Capability (CCβ): The smallest content of the substance that may be detected, identified, and/or quantified in a sample with a specified statistical certainty (typically β = 5%).[1][2][7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For quantitative methods, the LOQ must have acceptable accuracy and precision, often with a relative standard deviation (RSD) of ≤20%.[8][10]
Q3: How can I mitigate the risk of false-positive results in this compound analysis?
A3: False positives can arise from matrix interferences or cross-reactivity.[11][12] Strategies to mitigate this risk include:
-
Optimizing Sample Cleanup: Employing effective solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps can remove interfering matrix components.[3][13]
-
High-Resolution Chromatography: Using UHPLC or other advanced chromatographic techniques can improve the separation of this compound from matrix components that may have similar mass-to-charge ratios.[6]
-
Tandem Mass Spectrometry (MS/MS): Monitoring multiple, specific precursor-to-product ion transitions increases the certainty of identification. The ratio of these transitions should be consistent between the sample and a known standard.[3][7]
-
Checking for Cross-Reactivity: In immunoassays, it's crucial to test the antibody against structurally related compounds to ensure it is specific to this compound.[11]
-
Analysis of Blank Samples: Always analyze a sufficient number of blank matrix samples (from different sources, if possible) to check for any interfering peaks at the retention time of the analyte.[13]
Troubleshooting Guide
Issue 1: Low Recovery of this compound
Low recovery can occur at multiple stages of the analytical process. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: Poor Chromatographic Peak Shape or Shifting Retention Times
Possible Causes & Solutions:
-
Matrix Effects: Co-eluting matrix components can interfere with the peak shape.
-
Solution: Improve sample cleanup or modify the chromatographic gradient to better separate the analyte from interferences. Diluting the final extract can also mitigate matrix effects.
-
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Solution: Use a guard column and implement a robust column washing procedure between runs.[5] If performance degrades, flush or replace the column.
-
-
Mobile Phase Issues: Incorrect pH, improper mixing, or degradation of mobile phase components.
-
Solution: Prepare fresh mobile phases daily. Ensure thorough mixing and degassing. Verify the pH of aqueous components.
-
-
Injection Solvent Mismatch: The final sample solvent is too different from the initial mobile phase.
-
Solution: Reconstitute the dried extract in a solvent that is as close in composition to the initial mobile phase as possible.[7]
-
Issue 3: Non-Linear Calibration Curve
Possible Causes & Solutions:
-
Detector Saturation: The concentration of the highest calibration standard is too high for the detector's linear range.
-
Solution: Lower the concentration range of your calibration standards or dilute the highest-level standards.
-
-
Ion Suppression: A form of matrix effect where the presence of co-eluting compounds suppresses the ionization of the analyte, particularly at higher concentrations.
-
Solution: Use a stable isotope-labeled internal standard (e.g., AOZ-d4) to compensate for these effects.[6] Improve sample cleanup to remove the interfering compounds.
-
-
Inaccurate Standard Preparation: Errors in pipetting or dilution during the preparation of stock and working standard solutions.
-
Solution: Carefully re-prepare all standard solutions. Use calibrated pipettes and high-purity solvents. Stock solutions should be stored properly, for instance, at or below -20 °C.[4]
-
Experimental Protocols & Data
General Workflow for this compound Analysis
The following diagram outlines the typical experimental workflow for the analysis of this compound in a tissue sample.
Caption: Standard workflow for this compound analysis in tissue.
Detailed Protocol: Hydrolysis and Derivatization
This protocol is a synthesized example based on common procedures.[4][5][14][15]
-
Weighing: Weigh approximately 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[14][15]
-
Fortification: If preparing QC samples or standards, add the appropriate volume of AOZ standard solution and internal standard (e.g., AOZ-d4).
-
Reagent Addition: Add 10 mL of 0.125 M HCl and 200-400 µL of a freshly prepared 2-NBA solution (e.g., 25-50 mM in methanol).[5][15]
-
Incubation: Vortex the mixture thoroughly. Incubate the samples overnight (approx. 16 hours) in a shaking water bath at 37°C.[5] Some rapid methods may use higher temperatures (e.g., 45-60°C) for shorter times (2 hours).[14][15]
-
Neutralization: Cool the samples to room temperature. Add buffering agents (e.g., 1 mL of 0.1 M K₂HPO₄) and adjust the pH to approximately 7.3 ± 0.2 with NaOH.[5] This step is crucial as it stops the derivatization reaction.[7]
-
Proceed to Extraction: The sample is now ready for liquid-liquid or solid-phase extraction.
Quantitative Performance Data
The following tables summarize typical performance data for this compound method validation across different matrices, as reported in various studies.
Table 1: Recovery and Precision Data
| Matrix | Analyte | Fortification Level (µg/kg) | Average Recovery (%) | Precision (RSD %) | Reference |
| Prawns | AOZ | 0.7 | - | 18.8 (Intra-assay) | [1][2] |
| Prawns | AOZ | 0.7 | - | 38.2 (Inter-assay) | [1][2] |
| Fish | AOZ | 3.0 | 102.5 | 3.2 | [15] |
| Bovine Urine | AOZ | >0.5 | >90 | <19 | [13] |
| Poultry Tissues | OTA | ~1.0 | 82-109 | ≤20 | [10] |
Table 2: Linearity and Detection Capability Data
| Matrix | Analyte | Linearity Range (µg/kg) | Correlation (r/r²) | CCα (µg/kg) | CCβ (µg/kg) | Reference |
| Honey | AOZ | 0.4 - 1.6 | 0.999 | 0.44 | 0.46 | [16] |
| Milk | AOZ | 0.4 - 1.6 | 0.998 | 0.33 | 0.35 | [16] |
| Poultry Meat | AOZ | 0.4 - 1.6 | 0.994 | 0.45 | 0.48 | [16] |
| Fish | AOZ | 0.4 - 1.6 | 0.997 | 0.45 | 0.48 | [16] |
| Prawns (ELISA) | AOZ | - | - | - | 0.4 - 0.7 | [1][2] |
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. fda.gov [fda.gov]
- 6. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pfigueiredo.org [pfigueiredo.org]
- 10. Development and validation of LC-MS/MS method for the determination of Ochratoxin A and its metabolite Ochratoxin α in poultry tissues and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Screening of Nitrofuran Metabolites in Honey Using Biochip Array Technology: Validation Study According to the Decision 2002/657/EC of the European Union - PMC [pmc.ncbi.nlm.nih.gov]
- 13. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 14. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
column selection for optimal 2-NP-AOZ chromatography
Technical Support Center: 2-NP-AOZ Chromatography
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the optimal chromatographic analysis of 2-((2-nitrophenyl)methylene)-3-amino-2-oxazolidinone (this compound).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis important?
A1: this compound is the analytical derivative of 3-amino-2-oxazolidinone (AOZ). AOZ is a stable, tissue-bound metabolite of furazolidone, a nitrofuran antibiotic.[1][2][3] Nitrofuran antibiotics are banned for use in food-producing animals in many regions, including the European Union, due to concerns about their potential carcinogenic and mutagenic effects.[1][2][4] Because the parent nitrofuran drugs are metabolized very rapidly, regulatory monitoring focuses on detecting their stable metabolites.[1][2] The analysis of this compound by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for identifying the illegal use of furazolidone in the food production industry and ensuring food safety.[2][3]
Q2: What is the purpose of the derivatization step to form this compound?
A2: The derivatization of the AOZ metabolite with 2-nitrobenzaldehyde (2-NBA) to form this compound is a critical step for several reasons. The primary difficulty in analyzing the parent nitrofuran drugs and their metabolites is their low molecular weight and rapid metabolism.[4] The derivatization process increases the molecular weight of the analyte, which significantly enhances the sensitivity and specificity of the detection method, particularly for LC-MS/MS analysis.[4] This chemical modification also improves the stability of the compound for chromatographic separation.[4]
Q3: What are the key considerations when selecting an HPLC column for this compound analysis?
A3: When selecting a column for this compound analysis, the primary goal is to achieve high resolution, good peak shape, and reproducible retention times. Key factors to consider include:
-
Stationary Phase Chemistry: The choice of stationary phase dictates the primary separation mechanism. For this compound, a reversed-phase (RP) mechanism is standard.
-
Particle Size: Smaller particles (e.g., <3 µm) provide higher efficiency and resolution but generate higher backpressure.
-
Column Dimensions (Length and Internal Diameter): Longer columns increase resolution but also analysis time and backpressure. Smaller internal diameter (ID) columns can increase sensitivity, which is beneficial for trace-level analysis.[5]
-
Pore Size: For small molecules like this compound (Molecular Weight: 235.20), standard pore sizes of 60–180 Å are generally suitable.[5]
-
Carbon Load: A higher carbon load on C18 columns generally increases retention for nonpolar compounds, which can be useful for resolving this compound from early-eluting matrix interferences.
Q4: Which column stationary phase is most suitable for this compound analysis?
A4: The most common and suitable stationary phase for this compound analysis is C18 (Octadecylsilane) . This is a reversed-phase chemistry that provides excellent hydrophobic retention for the relatively nonpolar this compound molecule. High-purity silica-based C18 columns are recommended to minimize peak tailing caused by interactions with residual silanol groups.[6] While C18 is the workhorse, other phases like C8 or Phenyl-Hexyl could be considered if specific selectivity challenges arise with the sample matrix.
Q5: How do column dimensions and particle size affect the analysis?
A5: Column dimensions and particle size are critical parameters that determine the efficiency, speed, and sensitivity of the analysis.
-
Smaller Particle Size (e.g., 1.8 µm vs. 5 µm): Provides significantly higher peak efficiency, leading to better resolution and taller, sharper peaks (improved sensitivity). However, it requires a UHPLC system capable of handling the resulting higher backpressure.
-
Longer Column Length (e.g., 150 mm vs. 50 mm): Increases the number of theoretical plates, improving resolution between closely eluting peaks. The trade-off is a longer analysis time and higher backpressure.
-
Smaller Internal Diameter (ID) (e.g., 2.1 mm vs. 4.6 mm): Increases analytical sensitivity, especially when the sample amount is limited.[5] Columns with smaller IDs require an LC system with low extra-column volume to maintain efficiency.[5] For trace analysis with LC-MS/MS, a 2.1 mm ID column is often preferred.
Column Selection and Performance Data
Choosing the right column is a balance between resolution, analysis time, and system pressure limitations. C18 columns are the industry standard for this application. The table below summarizes typical performance characteristics for different C18 column configurations used in this compound analysis.
| Column Phase | Particle Size (µm) | Dimensions (L x ID, mm) | Typical Backpressure | Relative Efficiency / Resolution | Best Suited For |
| Standard C18 | 5 | 150 x 4.6 | Low | Good | Routine analysis on standard HPLC systems. |
| Standard C18 | 3.5 | 100 x 4.6 | Medium | Very Good | Higher throughput and better resolution than 5 µm on HPLC systems. |
| UHPLC C18 | 1.8 | 50 x 2.1 | High | Excellent | Fast, high-sensitivity analysis on UHPLC systems. |
| UHPLC C18 | 1.8 | 100 x 2.1 | Very High | Superior | Maximum resolution for complex matrices on UHPLC systems. |
Experimental Protocols
A validated and robust protocol is essential for accurate quantification. The following is a detailed methodology for the analysis of this compound in animal tissue, adapted from established regulatory methods.[3]
Workflow for this compound Analysis
Detailed Methodology
-
Sample Preparation and Homogenization
-
Acid Hydrolysis and Derivatization
-
Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde (in DMSO) to the sample tube.[3]
-
Add an appropriate volume of an internal standard solution (e.g., AOZ-d4).
-
Vortex the sample thoroughly and incubate overnight (approx. 16 hours) in a water bath or incubator at 37°C.[7]
-
-
Extraction
-
After incubation, neutralize the sample by adding 5 mL of 0.1 M K2HPO4 buffer, followed by 0.5 mL of 1 N NaOH. Vortex to mix.
-
Add 10 mL of ethyl acetate. Cap and vortex vigorously for 1 minute.
-
Centrifuge for 10 minutes at ~3000 rpm to separate the layers.[3]
-
Transfer the upper ethyl acetate layer to a clean tube.
-
-
Evaporation and Reconstitution
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at ~50°C.
-
Reconstitute the dried extract in 500 µL of the injection solvent (e.g., 10% Methanol in 5 mM ammonium formate).[8]
-
Vortex and filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.[8]
-
-
LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical starting condition is 90% A, ramping to 95% B over several minutes to elute this compound, followed by a wash and re-equilibration step.
-
Injection Volume: 10 µL.[8]
-
MS/MS Detection: Use a tandem quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two Multiple Reaction Monitoring (MRM) transitions for this compound (quantifier and qualifier ions) for confident identification.[2]
-
Troubleshooting Guides
Q: My this compound peak is tailing or fronting. What are the possible causes and solutions?
A: Poor peak shape can compromise integration accuracy and resolution.
-
Possible Causes of Tailing:
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the analyte, causing tailing.[6]
-
Column Contamination/Aging: Buildup of matrix components on the column frit or head can distort the peak.
-
Mobile Phase pH: An incorrect mobile phase pH can affect the ionization state of silanols. Suppressing their ionization (typically at lower pH) can reduce tailing.[6]
-
Mismatched Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[9]
-
-
Solutions:
-
Use a high-purity, end-capped C18 column to minimize available silanol groups.
-
Install a guard column to protect the analytical column from strongly retained matrix components.[9]
-
Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[10]
-
Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.
-
-
Possible Causes of Fronting:
-
Sample Overload: Injecting too much analyte can saturate the stationary phase at the column head.[6]
-
Low Temperature: Insufficient column temperature can lead to poor mass transfer kinetics.
-
-
Solutions:
-
Reduce the injection volume or dilute the sample.
-
Use a column oven to maintain a consistent and elevated temperature (e.g., 40°C).
-
Troubleshooting Logic for Poor Peak Shape
Q: My retention times are shifting between injections. What should I check?
A: Inconsistent retention times are a common issue that can affect peak identification and quantification.
-
Possible Causes:
-
Mobile Phase Composition: Inaccurate mixing of gradient solvents, or evaporation of a volatile organic component from the mobile phase reservoir.[10]
-
Temperature Fluctuations: Lack of a column oven can lead to shifts as ambient temperature changes.[10][11]
-
Column Equilibration: Insufficient time for the column to re-equilibrate to initial conditions after a gradient run.[11]
-
Pump Performance: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates.[10][12]
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.
-
-
Solutions:
-
Prepare fresh mobile phase daily and keep reservoirs covered.[10]
-
Always use a thermostatically controlled column oven.[10]
-
Ensure the equilibration step in your gradient program is long enough (typically 5-10 column volumes).
-
Check the system for leaks and monitor pump pressure for stability.[12] If pressure is fluctuating, prime the pump or check the seals.[10][12]
-
If the column is old and other causes are ruled out, replace it.
-
Q: My system backpressure is suddenly very high. What's the cause?
A: A sudden increase in backpressure usually indicates a blockage in the system.
-
Possible Causes:
-
Blocked Frit: Particulate matter from the sample or shedding from pump seals can clog the inlet frit of the guard or analytical column.
-
Buffer Precipitation: Using a high concentration of buffer (like ammonium formate) with a high percentage of organic solvent can cause the buffer to precipitate.
-
System Blockage: A blockage in the injector, tubing, or detector cell.
-
-
Solutions:
-
Systematically isolate the source of the pressure. Start by disconnecting the column and checking the pressure of the system alone. If it's normal, the column is the issue.
-
If the column is blocked, try back-flushing it (if permitted by the manufacturer).
-
Replace the in-line filter or guard column.
-
Ensure your mobile phase buffer is fully soluble in the highest organic percentage of your gradient. Always filter buffers.
-
Always filter your samples before injection.
-
Q: I have low sensitivity or am not seeing a peak for this compound. What went wrong?
A: This can be a frustrating problem stemming from sample preparation, the LC, or the MS.
-
Possible Causes:
-
Incomplete Derivatization: The reaction of AOZ with 2-NBA may be incomplete due to incorrect pH, temperature, or reaction time.[7]
-
Analyte Degradation: this compound can be sensitive to light.[4]
-
LC-MS/MS System Issues:
-
Incorrect MS/MS parameters (wrong MRM transitions).
-
Loss of sensitivity in the mass spectrometer (e.g., dirty ion source).
-
Leaks in the LC system causing a lower flow rate than set.[12]
-
-
Extraction Loss: The analyte may be lost during the liquid-liquid extraction or evaporation steps.
-
-
Solutions:
-
Optimize the derivatization conditions (temperature, time, reagent concentration).[7]
-
Use amber vials or protect samples from light.
-
Confirm MS/MS parameters by infusing a this compound standard. Perform routine cleaning and calibration of the mass spectrometer.
-
Check the extraction recovery using a spiked blank sample.
-
Verify system flow and check for leaks.[12]
-
References
- 1. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. linklab.gr [linklab.gr]
- 6. hplc.eu [hplc.eu]
- 7. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison: ELISA vs. LC/MS for the Detection of 2-NP-AOZ
For researchers, scientists, and drug development professionals, the accurate detection of 3-amino-2-oxazolidinone (AOZ), the tissue-bound metabolite of the banned nitrofuran antibiotic furazolidone, is of paramount importance for food safety and regulatory compliance. The detection typically involves the derivatization of AOZ to 2-nitrophenyl-AOZ (2-NP-AOZ). This guide provides a comprehensive comparison of two common analytical techniques for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC/MS).
Both ELISA and LC/MS offer robust solutions for the detection of this compound, each with its own set of advantages and limitations. ELISA is a high-throughput screening method, while LC/MS/MS is considered the gold-standard confirmatory method due to its high specificity and sensitivity.[1][2] The choice between the two often depends on the specific application, required level of sensitivity, sample throughput needs, and budget constraints.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of ELISA and LC/MS for the detection of this compound, with data compiled from various validation studies and official methods.
| Performance Parameter | ELISA | LC/MS/MS |
| Limit of Detection (LOD) | 0.05 - 0.6 µg/kg (ppb)[3][4] | 0.013 - 0.200 µg/kg (CCα)[5] |
| Limit of Quantitation (LOQ) | ~0.3 µg/kg[6] | 0.02 - 0.5 µg/kg[7] |
| Accuracy (Recovery) | 76.3% - 118.5%[6] | 82.2% - 108.1%[8] |
| Precision (CV%) | Intra-assay: 4.3% - 9.4%[6] | Repeatability: 1.5% - 3.8%[8] |
| Inter-assay: <10% (typical)[9] | Reproducibility: 2.2% - 4.8%[8] | |
| Analysis Time per Sample | < 1 - 2 hours (excluding sample prep)[4][10] | ~2.5 - 10 minutes (instrument time)[11] |
| Throughput | High (96-well plate format) | Lower to Medium |
| Specificity | Good, but potential for cross-reactivity | Very High (based on mass-to-charge ratio)[7] |
| Cost per Sample | Lower[12] | Higher[12] |
| Instrumentation Cost | Low (ELISA reader)[12] | High (LC-MS/MS system)[12] |
Experimental Workflows
The analytical workflows for both ELISA and LC/MS involve several key steps, from sample preparation to data analysis. The following diagrams illustrate the typical procedures for each method.
The Derivatization Reaction
The detection of AOZ in both ELISA and LC/MS methods relies on a crucial derivatization step where AOZ is reacted with 2-nitrobenzaldehyde to form the stable derivative, this compound. This reaction is necessary because AOZ itself is a small molecule that is difficult to detect directly with high sensitivity and specificity.
Detailed Experimental Protocols
ELISA Protocol (Generalized from Commercial Kits)
This protocol is a generalized representation based on commercially available ELISA kits.[13][10][14][15] Specific details may vary between manufacturers.
1. Sample Preparation:
-
Weigh 1 g of homogenized sample (e.g., fish, shrimp, egg) into a centrifuge tube.[10]
-
Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100-200 µL of derivatization reagent (2-nitrobenzaldehyde solution).[13][10]
-
Vortex thoroughly and incubate at 37°C overnight (approx. 16 hours) or at a higher temperature (e.g., 50-60°C) for a shorter period (e.g., 3 hours).[10][15]
-
Add 5 mL of a buffering solution (e.g., 0.1 M K2HPO4), 0.4 mL of 1 M NaOH to neutralize, and 5 mL of ethyl acetate.[13][14]
-
Vortex and centrifuge to separate the layers.
-
Transfer a specific volume of the ethyl acetate (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.[13]
-
Reconstitute the residue in a solution containing n-hexane and the assay buffer, vortex, and centrifuge. The lower aqueous phase is used for the assay.[14]
2. ELISA Procedure:
-
Add 50 µL of standards and prepared samples into the appropriate wells of the antibody-coated microtiter plate.[13]
-
Add 100 µL of the enzyme conjugate (e.g., AOZ-HRP) to each well (except the blank).[13]
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature.[13][14]
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 15 minutes) in the dark.
-
Add 100 µL of the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of this compound.[13]
LC/MS Protocol (Based on USDA Method)
This protocol is a summary of the USDA method for the screening and confirmation of nitrofuran metabolites.[16]
1. Sample Preparation:
-
Weigh a portion of the homogenized tissue sample.
-
Perform acid hydrolysis and simultaneous derivatization with 2-nitrobenzaldehyde under controlled temperature and time conditions.[16]
-
Neutralize the extract.
-
Isolate the derivatized metabolite (this compound) using liquid-liquid extraction with ethyl acetate.[16]
-
The extract may be further cleaned up using Solid Phase Extraction (SPE).[17]
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
2. LC/MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or phenyl-hexyl column is typically used for chromatographic separation.[5][7]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate is commonly employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
Conclusion
Both ELISA and LC/MS are powerful techniques for the detection of this compound. ELISA serves as an excellent high-throughput screening tool, ideal for analyzing a large number of samples cost-effectively. Its sensitivity is generally sufficient for routine monitoring. However, for confirmatory analysis and in cases requiring higher specificity and sensitivity, LC/MS/MS is the undisputed method of choice. An excellent correlation between the results obtained by ELISA and LC-MS/MS has been demonstrated, validating the use of ELISA for screening purposes.[3][6] The selection of the most appropriate method will ultimately be guided by the specific analytical needs, regulatory requirements, and available resources of the laboratory.
References
- 1. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 5. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyworld.com [spectroscopyworld.com]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. atzlabs.com [atzlabs.com]
- 11. Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. food.r-biopharm.com [food.r-biopharm.com]
- 14. atzlabs.com [atzlabs.com]
- 15. algimed.com [algimed.com]
- 16. fsis.usda.gov [fsis.usda.gov]
- 17. waters.com [waters.com]
Validating Analytical Methods for 2-NP-AOZ in Shrimp: A Comparative Guide
The accurate detection and quantification of 3-amino-2-oxazolidinone (AOZ), a metabolite of the banned nitrofuran antibiotic furazolidone, is critical for ensuring the safety of seafood products. Due to its rapid metabolism, the parent drug is not the target analyte; instead, its tissue-bound metabolite, AOZ, is monitored. For analytical purposes, AOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form 2-nitrophenyl-3-amino-2-oxazolidinone (2-NP-AOZ), a more stable compound suitable for chromatographic analysis. This guide provides a comparative overview of validated analytical methods for the determination of this compound in shrimp, targeting researchers, scientists, and professionals in drug development and food safety.
Comparative Analysis of Analytical Methods
The primary methods for the confirmatory analysis of this compound in shrimp are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity. As a screening alternative, enzyme-linked immunosorbent assays (ELISA) can be employed for rapid testing of a large number of samples.
Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Method Performance for this compound in Shrimp
| Parameter | LC-MS/MS Method 1[1] | UPLC-MS/MS Method 2[2] | LC-MS/MS Method 3[3] | UPLC-MS/MS Method 4[4] |
| Linearity Range | 0.25 - 2.0 ng/g | 0.25 - 2.0 µg/kg | 0.5 - 20.0 µg/L | 0.5 - 50 µg/kg |
| Recovery | 102.5% (at 1 ng/g)[1] | 82.8 - 118.1% | 82.3 - 112.7%[3] | 80.3 - 119.0%[4] |
| Precision (RSD) | 1.0% (intraday)[1] | ≤14% (repeatability), ≤16.9% (within-lab reproducibility)[2] | Not Specified | < 8.1% (intra-assay), < 10.9% (inter-assay)[4] |
| LOD | 0.206 ng/g[1] | Not Specified | Not Specified | 0.1 µg/kg[4] |
| LOQ | 0.25 ng/g[1] | Not Specified | Not Specified | 0.4 µg/kg[4] |
| CCα | Not Specified | 0.32–0.36 μg kg−1[2] | Not Specified | Not Specified |
| CCβ | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Performance of ELISA Screening Method for AOZ in Prawns [5][6]
| Parameter | ELISA Method |
| Limit of Detection (LOD) | 0.1 µg/kg (standard), 0.05 µg/kg (with 5% false-positive rate)[5][6] |
| Detection Capability (CCβ) | 0.4 - 0.7 µg/kg[5][6] |
| Intra-assay Precision (RSD) | 18.8%[5][6] |
| Inter-assay Precision (RSD) | 38.2%[5][6] |
Experimental Protocols
A generalized experimental workflow for the analysis of this compound in shrimp using LC-MS/MS is presented below. Specific parameters may vary between different validated methods.
1. Sample Preparation
-
Homogenization: A representative 2.0 g sample of shrimp tissue is homogenized.[7][8]
-
Acid Hydrolysis and Derivatization: The homogenized sample is subjected to acid hydrolysis in the presence of 2-nitrobenzaldehyde (2-NBA) to release the bound AOZ and simultaneously form the this compound derivative. This is typically carried out overnight at 37°C.[4][7]
-
Neutralization: The pH of the solution is adjusted to approximately 7.0-7.5.[3][7]
-
Liquid-Liquid Extraction: The this compound derivative is extracted from the aqueous phase using an organic solvent, most commonly ethyl acetate.[1][3][4]
-
Solvent Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent mixture for LC-MS/MS analysis.[3][7]
2. Chromatographic Separation
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used.
-
Column: A C18 reversed-phase column is typically employed for the separation.[3][4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is common.[2][3][4]
-
Flow Rate and Temperature: The flow rate and column temperature are optimized to achieve good separation and peak shape.
3. Mass Spectrometric Detection
-
Instrumentation: A triple quadrupole tandem mass spectrometer is used for detection.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[8]
-
Data Acquisition: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
Visualizing the Workflow and Validation Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationship between the validation parameters.
Caption: Experimental workflow for this compound analysis in shrimp.
Caption: Logical relationship of method validation parameters.
References
- 1. Determination of total nitrofuran metabolites in shrimp muscle using liquid chromatography/tandem mass spectrometry in the atmospheric pressure chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Quantification of 2-NP-AOZ
This guide provides a comparative overview of analytical methods for the quantification of 2-nitrophenyl-3-amino-2-oxazolidinone (2-NP-AOZ), the derivatized form of the furazolidone metabolite AOZ. The performance of common analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), is compared based on published experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of nitrofuran residues in food and biological matrices.
Introduction to this compound and its Significance
Furazolidone is a broad-spectrum nitrofuran antibiotic that has been widely used in veterinary medicine. However, due to concerns over the carcinogenicity of its residues, its use in food-producing animals is banned in many countries. After administration, furazolidone is rapidly metabolized to 3-amino-2-oxazolidinone (AOZ), which then becomes bound to tissue proteins. To enable its extraction and analysis, AOZ is derivatized with 2-nitrobenzaldehyde to form the stable derivative this compound. The detection and quantification of this compound serve as a crucial indicator of the illegal use of furazolidone.
Metabolic Pathway of Furazolidone to AOZ
The metabolic conversion of furazolidone to its tissue-bound metabolite AOZ is a key process in understanding residue analysis. The following diagram illustrates this pathway.
Comparative Performance of Analytical Methods
The quantification of this compound is predominantly carried out using two main analytical techniques: LC-MS/MS and ELISA. While LC-MS/MS is considered a confirmatory method due to its high selectivity and sensitivity, ELISA is often employed as a rapid screening tool. The following tables summarize the performance characteristics of these methods as reported in various studies, simulating an inter-laboratory comparison.
LC-MS/MS Method Performance
| Matrix | Recovery (%) | Repeatability (CVr %) | Within-Lab Reproducibility (CVwR %) | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) | Reference |
| Shrimp | 88 - 110 | - | - | 0.12 - 0.23 | 0.21 - 0.38 | [1][2] |
| Shrimp | - | 4.25 | - | - | - | [3] |
| Eggs | 88 - 97.9 | 3 - 4.3 | - | 0.70 | 0.77 | [4][5] |
| Poultry Muscle | - | 2.9 - 9.4 | 4.4 - 10.7 | - | - | [5] |
| Seafood | - | - | - | - | < 0.05 (LOQ) | [6] |
ELISA Method Performance
| Matrix | Recovery (%) | Intra-Assay CV (%) | Inter-Assay CV (%) | Limit of Detection (LOD) (µg/kg) | Detection Capability (CCβ) (µg/kg) | Reference |
| Prawns | - | 18.8 | 38.2 | 0.1 | 0.4 - 0.7 | [7] |
| Catfish | 86.2 - 118.5 | 4.3 - 9.4 | 4.3 - 9.4 | - | - | [8][9] |
| Animal Tissues | 76.3 - 98.4 | - | - | 0.15 | 0.27 - 0.33 | [9] |
| Eggs | - | - | - | - | 0.3 - 0.6 | [9] |
| Chicken Liver | - | - | - | - | - | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are summarized methodologies for the key experiments cited in this guide.
Sample Preparation and Derivatization Workflow
The general workflow for the analysis of this compound from tissue samples involves extraction, hydrolysis, derivatization, and clean-up.
LC-MS/MS Protocol Summary
A typical LC-MS/MS method for this compound quantification involves the following steps:
-
Sample Preparation : Homogenize 1-2 grams of tissue.
-
Hydrolysis and Derivatization : Add hydrochloric acid and 2-nitrobenzaldehyde solution and incubate overnight at 37°C or via microwave irradiation for a shorter duration.[5]
-
Extraction : Neutralize the sample and perform a liquid-liquid extraction with ethyl acetate.
-
Clean-up : The organic layer is separated, washed, and evaporated to dryness. The residue is then reconstituted in a suitable solvent mixture.
-
Chromatographic Separation : Use a C18 reversed-phase column with a gradient elution of mobile phases, typically consisting of ammonium acetate or formic acid in water and methanol or acetonitrile.[6][11]
-
Mass Spectrometric Detection : Employ a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for specific precursor and product ion transitions for this compound and its internal standard.[3][11]
ELISA Protocol Summary
The ELISA for this compound is a competitive immunoassay with the following general procedure:
-
Sample Preparation and Derivatization : Similar to the initial steps of the LC-MS/MS protocol, the sample is hydrolyzed and derivatized to form this compound.
-
Assay Procedure :
-
The derivatized sample extract is added to microtiter wells coated with an AOZ-protein conjugate.
-
A specific antibody against this compound is added.
-
During incubation, the free this compound in the sample and the AOZ conjugate on the plate compete for binding to the antibody.
-
After a washing step, an enzyme-labeled secondary antibody (conjugate) is added, which binds to the primary antibody.
-
A substrate is added, which is converted by the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[7][12]
-
Conclusion
Both LC-MS/MS and ELISA are valuable techniques for the quantification of this compound. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for confirmatory analysis. ELISA provides a rapid and high-throughput screening alternative. The choice of method depends on the specific requirements of the analysis, such as the need for confirmation, sample throughput, and available resources. The data presented in this guide, compiled from various studies, can assist laboratories in selecting and validating appropriate methods for their specific needs and in understanding the expected performance characteristics for the analysis of this important residue marker.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pepolska.pl [pepolska.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitrofuran metabolite 3-amino-2-oxazolidinone residues in chicken liver: A screening study [acikerisim.uludag.edu.tr]
- 11. scialert.net [scialert.net]
- 12. food.r-biopharm.com [food.r-biopharm.com]
Unveiling the Specificity of 2-NP-AOZ Assays: A Comparative Guide to Cross-Reactivity with Other Nitrofuran Metabolites
For researchers, scientists, and drug development professionals navigating the complexities of nitrofuran analysis, understanding the specificity of immunoassays is paramount. This guide provides an objective comparison of the cross-reactivity of other nitrofuran metabolites with assays designed for the detection of 2-NP-AOZ, the derivatized form of 3-amino-2-oxazolidinone (AOZ), a key metabolite of the banned antibiotic furazolidone.
The illegal use of nitrofuran antibiotics in food-producing animals remains a global concern due to their potential carcinogenic and mutagenic properties.[1] Monitoring for these substances relies on detecting their stable tissue-bound metabolites: AOZ from furazolidone, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) from furaltadone, 1-aminohydantoin (AHD) from nitrofurantoin, and semicarbazide (SEM) from nitrofurazone.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for screening these metabolites. However, the potential for cross-reactivity between these structurally similar compounds can lead to false-positive results, necessitating a thorough understanding of assay specificity.
Quantitative Comparison of Cross-Reactivity
The following table summarizes the cross-reactivity of various nitrofuran metabolites and related compounds in this compound specific immunoassays, based on data from several studies. The cross-reactivity is typically calculated relative to the binding of this compound (100%).
| Compound | Assay Type | Antibody Type | Cross-Reactivity (%) | Reference |
| This compound | ELISA | Monoclonal | 100 | [3][4] |
| AMOZ | ELISA | Monoclonal | < 0.1 - < 8 | [3][4] |
| AHD | ELISA | Monoclonal | < 0.1 | [3][4] |
| SEM | ELISA | Monoclonal | < 0.1 | [3][4] |
| Furazolidone | ELISA | Monoclonal | < 0.1 | [3][4] |
| Other Nitrofurans | ELISA | Monoclonal | < 0.1 | [3][4] |
| Other Compounds | ELISA | Monoclonal | < 0.1 | [3][4] |
Note: Cross-reactivity values can vary depending on the specific antibody, assay format, and experimental conditions. The data presented here is a synthesis of reported findings to provide a general overview.
Experimental Protocol for Cross-Reactivity Assessment in Competitive ELISA
The determination of cross-reactivity in a competitive ELISA format is a critical step in assay validation. A detailed methodology for this process is outlined below.
Objective: To determine the percentage of cross-reactivity of other nitrofuran metabolites (AMOZ, AHD, SEM) and the parent drug (furazolidone) with a this compound specific competitive ELISA.
Materials:
-
Microtiter plates pre-coated with an anti-2-NP-AOZ antibody.
-
This compound standard solutions of known concentrations.
-
Solutions of potential cross-reactants (e.g., 2-NP-AMOZ, 2-NP-AHD, 2-NP-SEM, furazolidone) at various concentrations.
-
Enzyme-conjugated this compound (e.g., HRP-conjugated this compound).
-
Wash buffer (e.g., PBS with Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
Procedure:
-
Preparation of Standard and Cross-Reactant Curves:
-
Prepare a series of dilutions for the this compound standard to generate a standard curve.
-
Prepare a series of dilutions for each potential cross-reactant.
-
-
Assay Procedure:
-
Add a fixed amount of enzyme-conjugated this compound to all wells of the microtiter plate.
-
Add the this compound standard solutions and the cross-reactant solutions to their respective wells.
-
Incubate the plate to allow for competitive binding between the free analyte (this compound or cross-reactant) and the enzyme-conjugated this compound for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound or cross-reactant in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the this compound standard to generate a standard curve.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, plot the absorbance values for each cross-reactant and determine their respective IC50 values.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Logical Framework for Nitrofuran Metabolism and Immunoassay Detection
The following diagram illustrates the pathway from the parent nitrofuran drug to its detection via a this compound specific immunoassay, highlighting the critical derivatization step.
Caption: Workflow of nitrofuran metabolism and detection.
Experimental Workflow for Cross-Reactivity Assessment
The diagram below outlines the key steps involved in a typical experimental workflow for assessing the cross-reactivity of an immunoassay.
Caption: Experimental workflow for cross-reactivity assessment.
References
A Comparative Guide to 2-NP-AOZ ELISA Kits for Researchers and Drug Development Professionals
For researchers, scientists, and professionals in drug development, the accurate detection of 3-amino-2-oxazolidinone (AOZ), a metabolite of the banned nitrofuran antibiotic furazolidone, is of paramount importance. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common screening tool for this purpose, detecting the derivatized form, 2-nitrophenyl-AOZ (2-NP-AOZ). This guide provides a comparative overview of the performance characteristics of various commercially available this compound ELISA kits, supported by experimental data to aid in kit selection.
Performance Characteristics: A Head-to-Head Comparison
The selection of an appropriate ELISA kit hinges on its performance metrics. Key characteristics include the limit of detection (LOD), recovery rates (accuracy), and cross-reactivity (specificity). The following table summarizes the performance data for several commercially available this compound ELISA kits.
| Performance Characteristic | Europroxima | R-Biopharm | Elabscience | MaxSignal® | Other Published Methods |
| Limit of Detection (LOD) | Detection capability (CCβ) of ≤ 0.3 µg/kg in shrimp.[1] | 0.05 ppb (µg/kg) for various matrices including milk, honey, egg, shrimp, and tissue.[2] | 0.1 ppb (µg/kg) for muscle, liver, honey, milk, and egg.[3] | Not explicitly stated in the provided information. | An indirect competitive ELISA (ic-ELISA) showed an LOD of 0.11 µg/L.[4] A monoclonal antibody-based ELISA had a detection capability of 0.3 to 0.6 µg/kg in eggs depending on the extraction method.[5][6] |
| Recovery | 82.3-112.8% in animal tissues for a developed ic-ELISA.[4] | Not explicitly stated in the provided information. | Not explicitly stated in the provided information. | Not explicitly stated in the provided information. | 86.2–118.5% in spiked catfish samples for an established ic-ELISA.[7] 79.9% to 119.8% in various animal tissues for another immunosorbent assay.[7][8] |
| Cross-Reactivity | Cross-reactivity with other nitrofuran metabolites (NPAMOZ, NPAHD, and NPSEM) was investigated.[1] | The test cannot discriminate between analytes and cross-reactive substances; this is determined in a buffer system and may differ in samples.[2] | Not explicitly stated in the provided information. | Not explicitly stated in the provided information. | One developed monoclonal antibody showed less than 8% cross-reactivity with other analogues.[7] Another assay reported cross-reactivity of less than 0.1% with other nitrofurans and their metabolites.[7][8] |
| Precision (CV%) | Not explicitly stated in the provided information. | Not explicitly stated in the provided information. | Not explicitly stated in the provided information. | Not explicitly stated in the provided information. | Intra-assay and inter-assay coefficients of variation ranged from 4.3% to 9.4% for an ic-ELISA.[7] Another developed ic-ELISA showed coefficients of variation from 3.5-12.5%.[4] |
Experimental Protocols: A Step-by-Step Look
The general workflow for a this compound ELISA involves sample preparation, derivatization, extraction, and the ELISA procedure itself. While the core principles are similar, specific protocols can vary between kits.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a competitive this compound ELISA.
Caption: Generalized workflow for a competitive this compound ELISA.
Key Methodological Variations
-
Sample Preparation: The initial sample homogenization is a standard first step. However, the specifics of the acid hydrolysis, including the concentration of HCl and incubation times and temperatures, can differ. For instance, the MaxSignal® kit suggests a 3-hour incubation at 50°C or 60°C depending on the sample type, with vortexing every hour.[9] The Elabscience kit offers an overnight incubation at 37°C or 3 hours at 50°C.[10]
-
Derivatization: The derivatization of AOZ to this compound is achieved using o-nitrobenzaldehyde. The concentration and volume of this reagent can vary between protocols.
-
Extraction: Ethyl acetate is commonly used for the extraction of the derivatized this compound.[1][9] This is followed by an evaporation step, often under a stream of nitrogen, and reconstitution in a sample dilution buffer.[1][2][9] Some protocols include a subsequent clean-up step with n-hexane.[2][9]
-
ELISA Procedure: The core of the assay is a competitive ELISA.[2][9] In this format, free this compound in the sample competes with an enzyme-labeled AOZ conjugate (e.g., AOZ-HRP) for binding to a limited number of specific antibodies coated on the microplate wells. The color intensity developed after the addition of a substrate is inversely proportional to the concentration of AOZ in the sample.[2] Incubation times for the competitive binding step and for color development can vary between kits, with some, like the R-Biopharm kit, specifying a 30-minute incubation for the competitive step.[2]
Concluding Remarks
The choice of a this compound ELISA kit should be guided by the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the desired throughput. While the R-Biopharm and Elabscience kits provide clear LODs for various matrices, the validation data from independent studies on kits like the one from Europroxima also offer valuable performance insights. For all kits, it is crucial to follow the manufacturer's protocol precisely and to perform in-house validation to ensure the kit performs as expected with the specific samples being tested. When results are positive, confirmation by a reference method such as LC-MS/MS is recommended.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. AOZ (Nitrofuran Furazolidone) ELISA Kit - Elabscience® [elabscience.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Starfos | Validation of a monoclonal antibody-based ELISA for the quantification of the furazolidone metabolite (AOZ) in eggs using various sample preparation [starfos.tacr.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. algimed.com [algimed.com]
- 10. file.elabscience.com [file.elabscience.com]
Confirmatory Analysis of 2-NP-AOZ by High-Resolution Mass Spectrometry: A Comparative Guide
The detection of banned veterinary drug residues, such as nitrofurans, in food products is critical for ensuring consumer safety. Nitrofurans are rapidly metabolized in animals, and their detection relies on the analysis of their tissue-bound metabolites. For furazolidone, the marker residue is 3-amino-2-oxazolidinone (AOZ). Due to its chemical structure, AOZ is typically derivatized with 2-nitrobenzaldehyde to form 2-NP-AOZ, a more stable derivative suitable for instrumental analysis.[1]
This guide provides a comparative overview of the confirmatory analysis of this compound, with a focus on high-resolution mass spectrometry (HRMS) as a powerful tool for this purpose. We will compare its performance with established methods like tandem mass spectrometry (LC-MS/MS) and provide detailed experimental protocols.
Comparison of Analytical Methodologies
Liquid chromatography coupled with mass spectrometry is the state-of-the-art for detecting nitrofuran metabolites.[2] While tandem mass spectrometry (triple quadrupole, QqQ) is a widely used and robust technique, high-resolution mass spectrometry (e.g., Orbitrap, Q-TOF) offers distinct advantages for confirmatory analysis.
Qualitative Comparison: HRMS vs. Tandem MS (QqQ)
| Feature | Tandem Mass Spectrometry (e.g., Triple Quadrupole) | High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) |
| Principle | Precursor ion selection followed by fragmentation and detection of specific product ions (Selected Reaction Monitoring - SRM/MRM). | Measures mass-to-charge ratio with very high accuracy, allowing for elemental composition determination. |
| Selectivity | High, based on specific precursor-product ion transitions. | Very high, based on accurate mass measurement, reducing false positives. |
| Data Acquisition | Targeted (only pre-selected masses are monitored). | Untargeted (full-scan data is collected), allowing for retrospective analysis of other compounds.[3] |
| Identification | Based on retention time and ion ratios. | Based on accurate mass, isotopic pattern, and fragmentation spectra, providing higher confidence in identification.[3] |
| Unknown Screening | Not possible in targeted mode. | Capable of identifying unknown or unexpected contaminants without prior knowledge. |
| Sensitivity | Generally offers very low limits of detection in targeted mode. | Modern instruments achieve comparable or even better sensitivity than tandem MS. |
Performance Data of LC-MS/MS Methods for AOZ Analysis
The following table summarizes the performance of various validated LC-MS/MS methods for the determination of AOZ (analyzed as this compound) in different food matrices. This data provides a baseline for what is achievable with traditional tandem mass spectrometry.
| Matrix | Method | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Aquatic Products | UHPLC-MS/MS | - | 94 - 112.9 | < 12 | [4] |
| Shrimp | LC-MS/MS | 0.5 | 82.3 - 112.7 | - | [5] |
| Honey | LC-MS/MS | - | - | 2.7 - 6.7 | [6] |
| Animal Tissue | LC-MS/MS | 0.02 | - | - | [2] |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Experimental Protocols
A reliable analytical method is crucial for accurate quantification. Below is a typical experimental protocol for the analysis of this compound by LC-MS/MS, which can be adapted for HRMS systems.
Sample Preparation (Hydrolysis and Derivatization)
-
Homogenization: Homogenize 1 gram of the tissue sample.
-
Hydrolysis: Add water, hydrochloric acid, and an internal standard (e.g., AOZ-d4). Incubate at an elevated temperature to release the bound metabolite.
-
Derivatization: Add 2-nitrobenzaldehyde in DMSO and incubate to form the this compound derivative.
-
pH Adjustment: Adjust the pH to neutral using a suitable buffer.
-
Liquid-Liquid Extraction (LLE): Extract the this compound derivative using ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Shim-pack GISS C18, 100 mm x 2.1 mm, 1.9 µm).[5]
-
Mobile Phase A: 0.002 M Ammonium acetate in water.[5]
-
Mobile Phase B: Methanol.[5]
-
Flow Rate: 0.35 mL/min.[5]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 95% B) to elute the analyte, holds for a wash step, and then returns to initial conditions for equilibration.[5]
-
Injection Volume: 10 µL.[5]
High-Resolution Mass Spectrometry (HRMS) Conditions
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode.
-
Data Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2) or All-Ion Fragmentation (AIF).
-
Resolution: Set to a high value (e.g., >70,000 FWHM) to ensure high mass accuracy.
-
Mass Range: A suitable range to cover the mass of this compound and its expected fragments (e.g., m/z 100-400).
-
Confirmatory Criteria: Identification should be based on:
-
Accurate mass measurement of the precursor ion (typically < 5 ppm mass error).
-
Matching retention time with a reference standard.
-
Presence and accurate mass measurement of characteristic fragment ions.
-
Matching of the isotopic pattern.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the confirmatory analysis of this compound.
Caption: Workflow for this compound confirmatory analysis.
References
- 1. This compound VETRANAL , analytical standard 19687-73-1 [sigmaaldrich.com]
- 2. spectroscopyworld.com [spectroscopyworld.com]
- 3. Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. lcms.cz [lcms.cz]
Unveiling the Most Effective Methods for 2-NP-AOZ Extraction: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of nitrofuran antibiotics, the efficient extraction of the marker residue 2-NP-AOZ is paramount for accurate quantification. This guide provides a comprehensive comparison of the predominant extraction methodologies, supported by experimental data, to inform the selection of the most suitable protocol for your analytical needs.
This compound, a derivatized metabolite of the banned nitrofuran antibiotic furazolidone, serves as a crucial marker for detecting its illegal use in food-producing animals. The extraction of its precursor, 3-amino-2-oxazolidinone (AOZ), from complex biological matrices and subsequent derivatization to this compound is a critical first step in its analysis. The two primary techniques employed for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Performance Comparison of Extraction Methods
The selection of an extraction method is often a trade-off between recovery, throughput, and complexity. Below is a summary of quantitative data comparing the performance of LLE and SPE for the extraction of this compound from various matrices.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Matrix | Reference |
| Recovery | 82.2% - 108.1% | > 60% | Aquatic Animals | [1] |
| 94% - 112.9% | - | Aquatic Products & Seafood | [2] | |
| 88% - 97.9% | - | Eggs | [3] | |
| 80.3% - 119.0% | - | Shrimp | [4] | |
| Limit of Detection (LOD) | 0.21 - 0.28 µg/kg | - | Fish, Shrimp, Chicken | [1] |
| 0.003 µg/kg | - | Aquatic Products & Seafood | [2] | |
| 0.1 - 0.4 µg/kg | - | Animal-derived Food | [4] | |
| Limit of Quantification (LOQ) | 0.69 - 0.92 µg/kg | - | Fish, Shrimp, Chicken | [1] |
| - | - | Aquatic Products & Seafood | [2] | |
| 0.4 - 1.0 µg/kg | - | Animal-derived Food | [4] |
Note: The performance of each method can vary depending on the specific matrix, solvent systems, and SPE cartridges used. The data presented is a synthesis of findings from multiple studies.
Experimental Protocols
Detailed methodologies for both LLE and SPE are outlined below to provide a practical understanding of each workflow.
Liquid-Liquid Extraction (LLE) Protocol for this compound
This protocol is a generalized procedure based on common practices for the extraction of AOZ and its derivatization to this compound from animal tissues.
1. Sample Homogenization:
-
Weigh 1-2 grams of the homogenized tissue sample into a centrifuge tube.
2. Acid Hydrolysis and Derivatization:
-
Add 5 mL of 0.1 M hydrochloric acid (HCl) to the sample.
-
Add 200 µL of 50 mM 2-nitrobenzaldehyde (NBA) in dimethyl sulfoxide (DMSO).
-
Vortex for 1 minute.
-
Incubate at 37°C for 16 hours (overnight) with shaking to release the bound AOZ and allow for derivatization to this compound.
3. Neutralization:
-
Cool the sample to room temperature.
-
Add 5 mL of 0.1 M dipotassium hydrogen phosphate (K₂HPO₄).
-
Adjust the pH to 7.0-7.5 with 1 M sodium hydroxide (NaOH).
4. Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate and combine the extracts.
5. Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water, 50:50 v/v) for analysis by LC-MS/MS.
Solid-Phase Extraction (SPE) Protocol for this compound
This protocol provides a general workflow for the clean-up of this compound extracts using SPE, which can be performed after the derivatization and neutralization steps of the LLE protocol.
1. Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
2. Sample Loading:
-
After neutralization (step 3 of the LLE protocol), centrifuge the sample and load the supernatant onto the conditioned SPE cartridge.
3. Washing:
-
Wash the cartridge with 5 mL of water to remove interfering hydrophilic substances.
-
A subsequent wash with a weak organic solvent (e.g., 5 mL of 5% methanol in water) can be performed for further cleanup.
4. Elution:
-
Elute the this compound from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.
5. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the extraction and derivatization of this compound.
Caption: General workflow for this compound extraction and analysis.
The following diagram illustrates the chemical transformation of the tissue-bound AOZ to the analyzable this compound derivative.
Caption: Derivatization pathway of AOZ to this compound.
References
Navigating Proficiency Testing for 2-NP-AOZ Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical testing is paramount. This guide provides a comparative overview of proficiency testing (PT) for the analysis of 2-NP-AOZ, the derivatized marker residue of the banned nitrofuran antibiotic, furaltadone. It delves into the evaluation of laboratory performance, experimental protocols, and the underlying workflows, supported by comparative data from interlaboratory studies.
Proficiency testing is a critical component of laboratory quality assurance, allowing individual labs to benchmark their performance against their peers and an assigned reference value.[1][2] Organizations such as FAPAS and the European Union Reference Laboratories (EURLs) organize PT schemes for veterinary drug residues, including nitrofuran metabolites.[2][3][4] Participation is often mandatory for accredited and official control laboratories to ensure harmonized and reliable food safety monitoring across regions.[2][5]
Comparing Laboratory Performance: A Quantitative Look
The primary output of a proficiency test is an objective assessment of a laboratory's analytical performance. This is typically quantified using a z-score, which measures the deviation of a laboratory's result from the assigned value.[1][6][7] A z-score is calculated by dividing the difference between the laboratory's result and the assigned value by the standard deviation for proficiency assessment.[8]
Generally, z-scores are interpreted as follows:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance (warning signal)
-
|z| ≥ 3: Unsatisfactory performance (action signal)
Below is a table summarizing results from a FAPAS inter-laboratory proficiency test for nitrofuran metabolites, including AOZ, in shrimp and kidney samples. This data illustrates how different laboratories (represented by anonymous codes) perform on the same homogeneous sample.
| Sample | Analyte | Assigned Concentration (µg/kg) | Laboratory Found Concentration (µg/kg) | Calculated z-score | Performance Interpretation |
| Shrimp | AHD | 1.66 | 1.61 | -0.1 | Satisfactory |
| Shrimp | AOZ | 1.76 | 1.83 | +0.2 | Satisfactory |
| Shrimp | SEM | 3.30 | 4.15 | +1.2 | Satisfactory |
| Kidney | AMOZ | 2.18 | 1.65 | -1.1 | Satisfactory |
| Kidney | SEM | 2.55 | 2.09 | -0.8 | Satisfactory |
| (Data sourced from a 2023 FAPAS inter-laboratory comparison study.)[9] |
The Proficiency Testing Workflow
The process of proficiency testing follows a structured workflow, from the provider's preparation to the laboratory's final report evaluation. This ensures a consistent and unbiased assessment for all participants.
Experimental Protocols for this compound Analysis
The analysis of AOZ, the tissue-bound metabolite of furaltadone, requires a multi-step process involving acid hydrolysis to release the metabolite, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable product this compound, which is then detected by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]
1. Sample Preparation and Hydrolysis
-
Weigh 1.0 g ± 0.1 g of homogenized tissue sample (e.g., shrimp, liver) into a 50 mL polypropylene centrifuge tube.
-
Add internal standards (e.g., isotopically labeled AOZ-d4).
-
Add 5 mL of 0.1 M Hydrochloric acid (HCl).
-
Incubate overnight (e.g., 16 hours) at 37°C for acid hydrolysis to release the protein-bound metabolites.
2. Derivatization
-
Add 250 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
-
Vortex and incubate at 37°C for a specified period to allow the derivatization of AOZ to this compound.
3. Extraction
-
Neutralize the sample by adjusting the pH to approximately 7.0 with 0.1 M NaOH.
-
Add 5 mL of ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction step and combine the ethyl acetate fractions.
4. Evaporation and Reconstitution
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., 50:50 methanol/water).
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for analysis.
5. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for this compound and its internal standard.
Understanding the Z-Score Calculation
The z-score provides a standardized measure of performance that is independent of the analyte, matrix, or concentration.[2] It allows for a clear and consistent evaluation of laboratory results over time and across different PT schemes. The relationship between the lab's result, the assigned value, and the standard deviation is key to this assessment.
By participating in PT schemes and critically evaluating their performance, laboratories can demonstrate the validity of their analytical methods, identify potential areas for improvement, and contribute to a global standard of high-quality, reliable data in the fields of food safety and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. wur.nl [wur.nl]
- 3. fapas.com [fapas.com]
- 4. fapas.com [fapas.com]
- 5. Residues of veterinary medicinal products - Food Safety [food.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Proficiency study for the determination of nitrofuran metabolites in shrimps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. govtlab.gov.hk [govtlab.gov.hk]
Determining Furazolidone Residues: A Comparative Guide to Analytical Methods Based on the Marker 2-NP-AOZ
The use of furazolidone, a nitrofuran antibiotic, in food-producing animals is prohibited in many jurisdictions, including the European Union, due to concerns about the carcinogenicity of its residues.[1][2][3][4] Consequently, rather than establishing a Maximum Residue Limit (MRL), regulatory bodies often enforce a zero-tolerance policy, monitored by a Minimum Required Performance Limit (MRPL) for analytical methods.[5][6] Furazolidone is rapidly metabolized, making its parent form unsuitable for monitoring.[1][7] Instead, its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), serves as a more stable and persistent marker residue.[1][2][3][4]
For analytical purposes, AOZ is typically derivatized to form 2-nitrophenyl-AOZ (2-NP-AOZ), a more stable compound suitable for detection by various methods.[5][6][8] This guide provides a comparative overview of the key analytical methods for the determination of furazolidone residues through the detection of this compound, complete with experimental protocols and performance data.
Comparative Performance of Analytical Methods
The choice of analytical method for detecting this compound depends on factors such as the required sensitivity, specificity, sample throughput, and cost. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) for screening purposes and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Citation |
| ELISA | Cultured Fish | 0.025 µg/kg (mean lower detection limit) | - | - | [5] |
| Prawns | 0.1 µg/kg | - | - | [3] | |
| Catfish | - | - | 86.2 - 118.5 | [9] | |
| Animal Tissues | 0.15 µg/kg | 0.31 µg/kg | 76.3 - 98.4 | [6] | |
| LC-MS/MS | Fish Feeds | 0.05 ng/g (0.05 µg/kg) | - | 95.6 - 102.8 | [7][10] |
| HPLC-UV | Fish Feeds | 0.4 ng/g (0.4 µg/kg) | - | 87.7 - 98.3 | [7][10] |
| HPLC with UV detection | Feeds | 0.1 mg/kg | 1 mg/kg | - | [11] |
Note: The performance characteristics of analytical methods can vary based on the specific protocol, laboratory conditions, and the matrix being analyzed.
Experimental Protocols
The determination of furazolidone residues as this compound involves a multi-step process encompassing sample preparation, hydrolysis to release bound AOZ, derivatization of AOZ to this compound, and subsequent detection.
1. Sample Preparation and Hydrolysis:
-
Homogenization: A representative sample of the tissue (e.g., muscle, liver, egg) is homogenized to ensure uniformity.
-
Acid Hydrolysis: The homogenized sample is subjected to mild acid hydrolysis (e.g., with hydrochloric acid) to release the protein-bound AOZ.[5][6] This step is crucial as a significant portion of the metabolite is bound to tissue macromolecules.[4]
2. Derivatization:
-
Reaction with o-nitrobenzaldehyde: Following hydrolysis, the liberated AOZ is derivatized with o-nitrobenzaldehyde to form this compound.[5][6] This reaction converts the unstable AOZ into a more stable derivative with a chromophore, making it suitable for detection.
3. Extraction and Clean-up:
-
Liquid-Liquid Extraction: The this compound is typically extracted from the aqueous mixture using an organic solvent such as ethyl acetate.
-
Solid-Phase Extraction (SPE): Further clean-up of the extract may be performed using SPE cartridges to remove interfering substances from the matrix.[11]
4. Analytical Detection:
-
ELISA: For screening, the extract containing this compound is analyzed using a competitive ELISA. The assay is based on the competition between the this compound in the sample and a known amount of enzyme-labeled this compound for binding to a limited number of specific antibodies coated on a microtiter plate. The signal is inversely proportional to the concentration of this compound in the sample.
-
LC-MS/MS: For confirmation and quantification, the extract is analyzed by LC-MS/MS. The this compound is separated from other components by liquid chromatography and then detected by tandem mass spectrometry, which provides high selectivity and sensitivity.
Visualizing the Workflow and Rationale
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying logic for using this compound as a marker for furazolidone.
References
- 1. Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Development and residue screening of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), in cultured fish by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. PuSH - Publikationsserver des Helmholtz Zentrums München: Determinations of Residual Furazolidone and Its Metabolite, 3-Amino-2-oxazolidinone (AOZ), in Fish Feeds by HPLC-UV and LC-MS/MS, Respectively. [push-zb.helmholtz-munich.de]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-NP-AOZ
This guide provides critical safety and logistical information for the handling of 2-NP-AOZ (3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone), a derivatized metabolite of the nitrofuran antibacterial agent, furazolidone.[1][2] Adherence to these protocols is essential to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
CAS Number: 19687-73-1[1]
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that requires specific safety measures to prevent exposure. A thorough risk assessment should be conducted before commencing any work with this compound.
Hazard Identification:
-
Skin Irritation: Causes skin irritation (Category 2).[3]
-
Eye Irritation: Causes serious eye irritation (Category 2).[3]
-
Respiratory Irritation: May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[3]
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Item | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Protects eyes and face from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber). Double gloving is recommended. | Provides a barrier against skin contact. Gloves should be inspected for degradation before and during use. |
| Body Protection | A flame-resistant laboratory coat or long-sleeved clothing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is necessary if working outside of a certified chemical fume hood or if ventilation is inadequate. | Prevents the inhalation of harmful dust or aerosols. |
Operational Plan: Safe Handling and Experimental Workflow
All manipulations involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. The work area should be clearly designated and kept free of clutter.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
As this compound is a solid, conduct all weighing and transfer operations within the fume hood to contain any dust.[1]
-
Use anti-static weighing paper or a container to minimize dispersal.
-
-
Dissolution:
-
Experimental Use:
-
Perform all subsequent experimental steps within the fume hood.
-
Avoid direct contact with the substance and its solutions.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
-
Emergency Procedures
In the event of an emergency, follow these procedures and notify your institution's emergency response team.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For large spills, contact your institution's hazardous material response team. |
Disposal Plan
All waste containing this compound, including contaminated PPE, consumables, and excess solutions, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
